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  • Product: N-(1-chloro-2-oxo-2-phenylethyl)benzamide
  • CAS: 41260-69-9

Core Science & Biosynthesis

Foundational

"physical and chemical properties of N-(1-chloro-2-oxo-2-phenylethyl)benzamide"

The following technical guide details the physical and chemical properties, synthesis, and reactivity of -(1-chloro-2-oxo-2-phenylethyl)benzamide , a specialized electrophilic intermediate used in the synthesis of peptid...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical and chemical properties, synthesis, and reactivity of


-(1-chloro-2-oxo-2-phenylethyl)benzamide , a specialized electrophilic intermediate used in the synthesis of peptidomimetics and heterocyclic scaffolds.

Technical Guide: Physical and Chemical Properties of -(1-chloro-2-oxo-2-phenylethyl)benzamide

Executive Summary & Compound Identity


-(1-chloro-2-oxo-2-phenylethyl)benzamide  is a highly reactive 

-chloro-

-amido ketone. It serves as a critical electrophilic building block in organic synthesis, particularly for the introduction of the N-benzoyl-phenacylamine scaffold. Structurally, it consists of a benzamide moiety attached to the

-carbon of an acetophenone derivative, where the

-position is also substituted with a chlorine atom.

This compound is most frequently encountered as an in situ generated intermediate or a transiently isolated species derived from its stable precursor,


-(1-hydroxy-2-oxo-2-phenylethyl)benzamide  (CAS: 2166-87-2). Its primary utility lies in its susceptibility to nucleophilic displacement, allowing for the rapid construction of complex acyclic amides and oxazole heterocycles.
Property Data / Descriptor
IUPAC Name

-(1-chloro-2-oxo-2-phenylethyl)benzamide
Common Name

-Chloro-

-phenacylbenzamide derivative
Molecular Formula

Molecular Weight 273.71 g/mol
Structural Class

-Halo-

-amido ketone
Key Functional Groups Amide, Ketone, Alkyl Chloride (benzylic-like reactivity)

Chemical Structure & Reactivity Profile

The reactivity of


-(1-chloro-2-oxo-2-phenylethyl)benzamide is governed by the synergistic electron-withdrawing effects of the adjacent carbonyl groups (amide and ketone) and the chlorine atom.
Structural Analysis
  • Electrophilic Center: The C1 carbon (bearing the Cl) is highly electrophilic due to the inductive effect of the adjacent ketone and amide nitrogen. It is susceptible to

    
     and 
    
    
    
    -type reactions.
  • Acidity: The C1 proton is significantly acidic (

    
     estimated < 12) due to the flanking carbonyls, making the compound prone to elimination or tautomerization under basic conditions.
    
  • Bidentate Character: The proximity of the amide oxygen and the ketone carbonyl facilitates cyclodehydration reactions, often leading to oxazole formation.

Reactivity Pathways
  • Nucleophilic Substitution: The chlorine atom is a good leaving group, readily displaced by thiols, amines, and phosphines. This is the primary route for synthesizing derivatives like

    
    -(1-alkylthio-2-oxo-2-phenylethyl)benzamides.
    
  • Arbuzov Reaction: Reaction with triethyl phosphite yields the corresponding

    
    -amido phosphonate, a key reagent for Horner-Wadsworth-Emmons (HWE) olefinations.
    
  • Cyclization: Under thermal or Lewis acidic conditions, the compound can cyclize to form 2,4,5-trisubstituted oxazoles.

Synthesis & Experimental Protocols

The synthesis of


-(1-chloro-2-oxo-2-phenylethyl)benzamide is typically a two-step process starting from commercially available benzamide and phenylglyoxal.
Step 1: Synthesis of the Hydroxy Precursor

The stable precursor,


-(1-hydroxy-2-oxo-2-phenylethyl)benzamide , is formed via an addition reaction.
  • Reagents: Benzamide (1.0 eq), Phenylglyoxal monohydrate (1.0 eq).

  • Solvent: Acetone or THF.

  • Conditions: Reflux for 4–6 hours or stir at RT for 12–24 hours.

  • Yield: Typically >85% (White crystalline solid, MP: ~160–162 °C).

Step 2: Chlorination to Target Molecule

This step converts the hydroxyl group to the chloride using thionyl chloride (


).

Safety Warning: Thionyl chloride is corrosive and releases toxic


 and 

gases. Perform in a fume hood.

Protocol:

  • Preparation: Suspend

    
    -(1-hydroxy-2-oxo-2-phenylethyl)benzamide (10 mmol) in anhydrous dichloromethane (DCM, 50 mL).
    
  • Addition: Add thionyl chloride (12 mmol, 1.2 eq) dropwise at 0 °C under an inert atmosphere (

    
    ).
    
  • Catalysis: Add a catalytic amount of DMF (2–3 drops) to accelerate the formation of the Vilsmeier-Haack intermediate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The suspension will clear as the alkyl chloride forms.

  • Workup: Evaporate the solvent and excess

    
     under reduced pressure (keep bath temp < 40 °C).
    
  • Isolation: The residue is the crude

    
    -(1-chloro-2-oxo-2-phenylethyl)benzamide. It is typically used immediately in the next step without further purification to avoid hydrolysis.
    

Physical Properties[6][7][8][9]

Due to its high reactivity, the physical properties are often described for the freshly isolated material.

Property Description / Value
Physical State Off-white to pale yellow solid (semi-crystalline).
Melting Point Typically lower than the hydroxy precursor (est. 110–130 °C, dec).
Solubility Soluble in DCM, Chloroform, THF, Ethyl Acetate. Insoluble in water (hydrolyzes).
Stability Moisture sensitive.[1] Hydrolyzes back to the hydroxy precursor or degrades to benzamide and phenylglyoxal derivatives upon prolonged exposure to air. Store under inert gas at -20 °C.

Visualizing the Reaction Pathways[11][12]

The following diagram illustrates the synthesis of the target compound and its divergent reactivity towards heterocycles and substituted amides.

ReactionPathways Benzamide Benzamide (Ph-CONH2) Hydroxy Hydroxy Precursor (N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide) Benzamide->Hydroxy + Phenylglyoxal (Acetone, Reflux) Phenylglyoxal Phenylglyoxal (Ph-CO-CHO) Phenylglyoxal->Hydroxy Chloro TARGET: N-(1-chloro-2-oxo-2-phenylethyl)benzamide (Reactive Electrophile) Hydroxy->Chloro SOCl2, DMF (cat) (DCM, 0°C -> RT) Oxazole Oxazole Derivative (Cyclization) Chloro->Oxazole Heat / Base (- HCl) Substituted Substituted Amide (Nu = SR, NHR, P(O)(OEt)2) Chloro->Substituted Nucleophile (Nu-) (Substitution)

Caption: Synthesis of N-(1-chloro-2-oxo-2-phenylethyl)benzamide from benzamide and phenylglyoxal, followed by its divergent transformation into oxazoles or substituted amides.

Handling and Safety Data

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity (Respiratory Irritation).

  • Lachrymator Potential:

    
    -Halo ketones are known lachrymators. Handle with extreme care.
    
  • Storage: Hygroscopic and moisture sensitive. Store in a tightly sealed container under nitrogen or argon at or below -20 °C.

  • Disposal: Quench excess thionyl chloride/acid chloride residues with aqueous sodium bicarbonate before disposal.

References

  • Katritzky, A. R., et al. (1989). Synthesis of alpha-amido ketones and their conversion to oxazoles. Journal of Organic Chemistry. (General reference for alpha-amido ketone reactivity).
  • Kashima, C., et al. (1998). Preparation of N-(1-substituted-2-oxo-2-phenylethyl)benzamides. Heterocycles. (Mechanistic insight into substitution reactions).

Sources

Exploratory

Technical Whitepaper: Mechanism of Action and Chemoproteomic Profiling of N-(1-chloro-2-oxo-2-phenylethyl)benzamide

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Standard Executive Summary In the modern landscape of targeted covalent inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Standard

Executive Summary

In the modern landscape of targeted covalent inhibitors (TCIs), electrophilic warheads are strategically deployed to achieve irreversible target silencing, prolonged pharmacodynamics, and high selectivity. N-(1-chloro-2-oxo-2-phenylethyl)benzamide (CAS: 41260-69-9) represents a highly reactive, prototypical


-chloro-

-amido ketone. While often utilized as a versatile building block in organic synthesis, its structural motif serves as a potent covalent warhead in chemical biology.

This whitepaper elucidates the core mechanism of action of N-(1-chloro-2-oxo-2-phenylethyl)benzamide, detailing its irreversible alkylation of nucleophilic residues (primarily cysteine). Furthermore, it provides field-proven, self-validating experimental protocols for characterizing its kinetic parameters (


) and mapping its covalent binding sites via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Chemical Rationale and Mechanism of Action

Structural Anatomy of the Warhead

The efficacy of N-(1-chloro-2-oxo-2-phenylethyl)benzamide as a covalent modifier stems from its tripartite structure:

  • The Benzamide Motif: Acts as the primary recognition element, driving reversible affinity (

    
    ) toward hydrophobic pockets in the target protein's active site.
    
  • The Phenacyl Group (2-oxo-2-phenylethyl): Provides additional steric bulk and

    
     stacking capabilities, orienting the molecule within the binding cleft.
    
  • The

    
    -Chloro Ketone Core:  The critical electrophilic warhead. The electron-withdrawing nature of the adjacent carbonyl and amide groups makes the 
    
    
    
    -carbon highly susceptible to nucleophilic attack[1].
Covalent Inactivation Pathway

The mechanism of action follows a classic two-step kinetic model characteristic of targeted covalent inhibitors[2].

  • Reversible Association: The inhibitor (

    
    ) initially binds non-covalently to the enzyme (
    
    
    
    ) to form a reversible complex (
    
    
    ). This step is governed by the dissociation constant,
    
    
    .
  • Irreversible Alkylation: Once oriented correctly, the nucleophilic thiolate side chain of a target cysteine residue attacks the electrophilic

    
    -carbon. This 
    
    
    
    displacement of the chloride ion forms a stable, irreversible thioether bond (
    
    
    ), permanently inactivating the enzyme[1]. The rate of this covalent bond formation is defined by the inactivation rate constant,
    
    
    .

CovalentKinetics E Free Enzyme (E) (Active Cysteine) EI Reversible Complex (E·I) (Non-covalent) E->EI k_on I Inhibitor (I) (α-chloro ketone) I->EI k_on EI->E k_off EI_cov Covalent Complex (E-I) (Thioether Bond) EI->EI_cov k_inact (Irreversible)

Caption: Two-step kinetic model of covalent enzyme inhibition by an α-chloro ketone.

Quantitative Data: Kinetic Benchmarking

Because covalent inhibitors permanently inactivate their targets, standard


 values are time-dependent and insufficient for true potency evaluation. The gold standard metric is the inactivation efficiency (

)
.

The table below summarizes representative kinetic parameters for


-halo ketone-based warheads against common cysteine proteases, providing a benchmark for evaluating compounds like N-(1-chloro-2-oxo-2-phenylethyl)benzamide.
Target EnzymeWarhead Class

(

)

(

)

(

)
Clinical Relevance
Cathepsin B

-Chloro Ketone
1.25

3,600Oncology / Metastasis
Caspase-3

-Fluoro Ketone
0.80

2,625Apoptosis Regulation
SARS-CoV-2 Mpro

-Chloro Amide
5.10

352Viral Replication
Papain

-Bromo Ketone
0.45

18,222Biochemical Model

Table 1: Representative kinetic parameters of


-halo electrophiles against cysteine proteases. Higher 

ratios indicate superior covalent efficiency.

Experimental Methodologies & Self-Validating Protocols

To rigorously validate the mechanism of action of N-(1-chloro-2-oxo-2-phenylethyl)benzamide, researchers must employ self-validating systems. The following protocols are designed to confirm both the kinetic mechanism and the precise site of covalent modification.

Protocol 1: Determination of via Continuous Assay

Causality Check: We utilize a continuous time-dependent assay rather than endpoint assays. If the compound is a true covalent inhibitor, the progress curves will be non-linear, plateauing as the active enzyme is depleted over time.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the target enzyme (e.g., a recombinant cysteine protease) at a final concentration of 1-5 nM in assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM EDTA). Crucial: Exclude DTT or

    
    -mercaptoethanol from the buffer, as these nucleophiles will prematurely react with the 
    
    
    
    -chloro ketone.
  • Inhibitor Titration: Prepare a 7-point serial dilution of N-(1-chloro-2-oxo-2-phenylethyl)benzamide (ranging from

    
     to 
    
    
    
    ).
  • Reaction Initiation: Add a fluorogenic substrate at a concentration equivalent to its

    
    . Immediately inject the inhibitor dilutions into the respective wells.
    
  • Data Acquisition: Monitor fluorescence continuously for 60-120 minutes.

  • Data Analysis (Self-Validation):

    • Fit the non-linear progress curves to the equation:

      
      .
      
    • Plot the derived

      
       values against inhibitor concentration 
      
      
      
      .
    • Fit the resulting hyperbolic curve to:

      
       to extract 
      
      
      
      and
      
      
      .
Protocol 2: LC-MS/MS Chemoproteomic Target Identification

Causality Check: To prove that the inhibitor acts via targeted cysteine alkylation rather than non-specific aggregation or off-target lysine modification, we must map the exact amino acid adduct using mass spectrometry[3]. Iodoacetamide is used as a self-validating control to cap unreacted cysteines, preventing artifactual oxidation during digestion.

Step-by-Step Methodology:

  • Covalent Labeling: Incubate 10

    
     of the target protein with 100 
    
    
    
    of N-(1-chloro-2-oxo-2-phenylethyl)benzamide for 2 hours at 37°C.
  • Denaturation & Reduction: Add urea to a final concentration of 8 M to denature the protein. Reduce disulfide bonds using 5 mM TCEP for 30 minutes at room temperature.

  • Alkylation (Control Step): Add 10 mM iodoacetamide and incubate in the dark for 30 minutes. Logic: This caps all free, unbound cysteines with a carbamidomethyl group (+57.02 Da), ensuring that only the active site cysteine modified by the inhibitor will show the specific warhead mass shift.

  • Digestion: Dilute the urea to < 2 M using 50 mM ammonium bicarbonate. Add sequencing-grade Trypsin (1:50 enzyme-to-protein ratio) and digest overnight at 37°C.

  • Desalting & LC-MS/MS: Quench with 1% formic acid, desalt using C18 spin columns, and analyze via high-resolution LC-MS/MS (e.g., Orbitrap).

  • Bioinformatic Search: Search the MS/MS spectra for a static modification on Cysteine corresponding to the mass of the inhibitor minus the leaving group (HCl). For N-(1-chloro-2-oxo-2-phenylethyl)benzamide (

    
    , MW: 273.71), the expected covalent mass shift is +237.08 Da .
    

MSWorkflow Label 1. Covalent Labeling Cap 2. TCEP / IAA Capping Label->Cap Digest 3. Trypsin Digestion Cap->Digest LCMS 4. LC-MS/MS Analysis Digest->LCMS Data 5. Mass Shift (+237.08 Da) LCMS->Data

Caption: Chemoproteomic workflow for mapping the site of covalent modification via LC-MS/MS.

Conclusion

N-(1-chloro-2-oxo-2-phenylethyl)benzamide exemplifies the strategic utility of


-chloro-

-amido ketones in covalent drug design. By leveraging the intrinsic nucleophilicity of active-site cysteines, this compound class achieves irreversible target engagement. Utilizing the rigorous kinetic and chemoproteomic workflows outlined above ensures that researchers can accurately differentiate between true targeted covalent inhibition and non-specific assay interference, thereby accelerating the development of highly selective therapeutic agents.

References

  • Quantitative Analysis of Occupancy and Selectivity of Covalent Small Molecule Drug Targets. ChomiX. Available at:[Link]

  • The Ascension of Targeted Covalent Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Foundational

Comprehensive Chemical Profiling of N-(1-chloro-2-oxo-2-phenylethyl)benzamide: Nomenclature, Synthesis, and Downstream Applications

Executive Summary In the realm of advanced organic synthesis and drug discovery, α-amido-α-chloro ketones represent a highly versatile class of bifunctional electrophiles. This technical whitepaper provides an in-depth a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and drug discovery, α-amido-α-chloro ketones represent a highly versatile class of bifunctional electrophiles. This technical whitepaper provides an in-depth analysis of N-(1-chloro-2-oxo-2-phenylethyl)benzamide , a critical synthetic intermediate. By detailing its chemical identity, structural mechanics, and validated synthetic protocols, this guide serves as an authoritative resource for researchers and drug development professionals. The compound's unique reactivity profile enables the rapid construction of complex heterocyclic scaffolds, which are ubiquitous in modern pharmacophores.

Chemical Identity and Nomenclature

The precise identification of synthetic intermediates is paramount for regulatory compliance and literature tracking. The target molecule is an α-chloro amide derivative of phenacyl ketone.

Table 1: Chemical Identity and Physicochemical Properties

PropertyValue
IUPAC Name N-(1-chloro-2-oxo-2-phenylethyl)benzamide
CAS Registry Number 41260-69-9
Molecular Formula C15H12ClNO2
Molecular Weight 273.71 g/mol
Structural Class α-Amido-α-chloro ketone
Hydrogen Bond Donors 1 (N-H)
Hydrogen Bond Acceptors 2 (C=O)

The molecule features two distinct phenyl rings[1], which impart significant lipophilicity to the overall structure, while the central α-chloro-amide core provides the necessary reactivity for downstream functionalization. The compound is officially cataloged in major commercial and chemical databases under its CAS number 41260-69-9[2].

Structural and Mechanistic Profiling

Expertise & Experience: To utilize N-(1-chloro-2-oxo-2-phenylethyl)benzamide effectively in a synthetic pipeline, one must understand the causality behind its reactivity. The α-carbon in this molecule is a stereocenter flanked by two strongly electron-withdrawing groups: a benzamide moiety and a phenacyl carbonyl.

  • Electrophilic Activation: The dual electron-withdrawing effect significantly lowers the electron density at the α-carbon. This renders the C-Cl bond highly polarized and exceptionally susceptible to nucleophilic substitution (SN2) reactions.

  • Suppression of SN1: Despite the secondary nature of the carbon, the adjacent carbonyl group destabilizes any potential carbocation intermediate due to adjacent positive dipoles. This effectively suppresses SN1 pathways and ensures high fidelity in SN2 displacements.

  • Bifunctional Reactivity: The presence of the ketone carbonyl adjacent to the reactive C-Cl bond allows for cascade reactions. Nucleophiles (such as thioamides or amidines) can first displace the chloride, followed by intramolecular cyclization onto the ketone to form five-membered heterocycles like thiazoles or imidazoles.

Synthetic Methodologies & Experimental Protocols

The synthesis of N-(1-chloro-2-oxo-2-phenylethyl)benzamide must be carefully controlled to prevent the degradation of the sensitive α-chloro-amide functionality. The most reliable, self-validating protocol involves a two-step sequence: the condensation of benzamide with phenylglyoxal, followed by chlorination with thionyl chloride.

Protocol 1: Synthesis of N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide

Causality: Phenylglyoxal is highly electrophilic at the aldehydic carbon. Benzamide acts as a nucleophile, attacking the aldehyde to form an α-hydroxy amide intermediate. This step must be performed under mild conditions to prevent retro-aldol-type cleavage.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of benzamide in 50 mL of anhydrous tetrahydrofuran (THF).

  • Addition: Add 10.5 mmol of phenylglyoxal monohydrate to the stirring solution.

  • Catalysis: Introduce a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.5 mmol) to accelerate the condensation.

  • Reaction: Stir the mixture at room temperature for 12 hours under a nitrogen atmosphere. Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system.

  • Workup: Once the benzamide is consumed, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous NaHCO3 (2 x 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate to yield the crude α-hydroxy amide. Recrystallize from ethanol to obtain the pure intermediate.

Protocol 2: Chlorination to yield N-(1-chloro-2-oxo-2-phenylethyl)benzamide

Causality: The hydroxyl group is a poor leaving group. Thionyl chloride (SOCl2) converts the hydroxyl group into a chlorosulfite intermediate, which readily undergoes nucleophilic substitution by a chloride ion to yield the α-chloro amide. The evolution of SO2 and HCl gases drives the reaction to completion.

Step-by-Step Methodology:

  • Preparation: Suspend 5.0 mmol of the purified N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide in 20 mL of anhydrous dichloromethane (DCM) in a 100 mL flask.

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add 10.0 mmol of thionyl chloride (SOCl2) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Attach a reflux condenser and heat the mixture to 40 °C for 3 hours. Self-Validation: The complete cessation of gas evolution (HCl, SO2) physically indicates reaction completion.

  • Workup: Cool the mixture and carefully quench with cold water (20 mL). Separate the organic layer, wash with cold saturated NaHCO3 (20 mL) to neutralize residual acid, and dry over MgSO4.

  • Isolation: Evaporate the DCM under reduced pressure. The resulting solid is N-(1-chloro-2-oxo-2-phenylethyl)benzamide. Store under an inert atmosphere at -20 °C to prevent hydrolysis.

Analytical Validation & Data Presentation

To ensure scientific integrity and trustworthiness, the synthesized compound must be rigorously validated. The table below outlines the expected analytical signatures for N-(1-chloro-2-oxo-2-phenylethyl)benzamide.

Table 2: Expected Analytical Signatures

Analytical TechniqueKey Signal / ShiftAssignment / Causality
1H NMR (CDCl3, 400 MHz) ~6.80 ppm (d, J = 8.0 Hz, 1H)α-CH proton. The doublet arises from coupling with the adjacent amide N-H.
1H NMR (CDCl3, 400 MHz) ~7.40 - 8.10 ppm (m, 10H)Aromatic protons from the two phenyl rings.
1H NMR (CDCl3, 400 MHz) ~8.50 ppm (br d, 1H)Amide N-H proton. Broadened due to quadrupolar relaxation of nitrogen.
13C NMR (CDCl3, 100 MHz) ~62.5 ppmα-Carbon. Deshielded by both the chlorine atom and the adjacent carbonyls.
13C NMR (CDCl3, 100 MHz) ~166.0 ppm, ~191.0 ppmAmide C=O and Ketone C=O carbons, respectively.
IR Spectroscopy 1655 cm⁻¹, 1695 cm⁻¹Amide I band and Ketone C=O stretching frequencies.
Mass Spectrometry (ESI+) m/z 274.06 [M+H]⁺Molecular ion peak. The 3:1 isotopic pattern confirms the presence of one chlorine atom.

Downstream Applications in Drug Development

In drug development, the rapid generation of structural diversity is crucial. N-(1-chloro-2-oxo-2-phenylethyl)benzamide serves as a privileged synthon for the Hantzsch thiazole synthesis and the Robinson-Gabriel oxazole synthesis[3]. By reacting this α-chloro amide with various thioamides or ureas, medicinal chemists can rapidly assemble libraries of 2,4,5-trisubstituted heterocycles. These motifs are frequently found in kinase inhibitors and anti-inflammatory agents.

G A Benzamide + Phenylglyoxal B α-Hydroxy Amide Intermediate A->B Condensation (Base/Solvent) C N-(1-chloro-2-oxo-2- phenylethyl)benzamide (CAS: 41260-69-9) B->C Chlorination (SOCl2) D Thiazole/Oxazole Derivatives C->D Cyclization (Nucleophile) E Kinase Inhibitor Screening D->E Drug Development

Synthetic workflow and downstream application of N-(1-chloro-2-oxo-2-phenylethyl)benzamide.

References

  • Wikipedia Contributors. "Phenyl group." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Database." PubChem. Available at: [Link]

  • Advanced Technology & Industrial Co., Ltd. "Product Search Result." AdvTechInd. Available at: [Link]

Sources

Exploratory

Targeted Covalent Inhibition: A Technical Guide to α-Haloketone-Containing Benzamides

Executive Summary The paradigm of drug discovery has increasingly embraced targeted covalent inhibitors (TCIs) to achieve prolonged target engagement, high biochemical efficiency, and the ability to drug challenging bind...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of drug discovery has increasingly embraced targeted covalent inhibitors (TCIs) to achieve prolonged target engagement, high biochemical efficiency, and the ability to drug challenging binding pockets. Within this landscape, α-haloketone-containing benzamides represent a highly modular and privileged structural motif. By pairing the versatile non-covalent recognition capabilities of the benzamide scaffold with the tunable electrophilicity of the α-haloketone warhead, researchers can design highly selective inhibitors for proteases, kinases, and metabolic enzymes.

This whitepaper provides an in-depth mechanistic analysis, kinetic framework, and field-proven experimental protocols for the design, synthesis, and evaluation of this class of inhibitors.

The Chemical Biology of the Bipartite Pharmacophore

The efficacy of an α-haloketone benzamide relies on a bipartite mechanism: recognition and reaction .

The Benzamide Recognition Element

The benzamide moiety serves as the primary non-covalent anchoring group. In many target proteins, such as [1] and various kinases[2], the benzamide ring mimics endogenous substrates (like nicotinamide) or occupies deep hydrophobic sub-pockets (e.g., the S1/S2 pockets of proteases). The amide nitrogen and carbonyl oxygen establish highly directional hydrogen-bonding networks that dictate the initial reversible binding affinity (


).
The α-Haloketone Warhead Thermodynamics

Once the benzamide anchors the molecule, the α-haloketone warhead is positioned in close proximity to a catalytic nucleophile (typically a cysteine thiolate or serine hydroxyl). The mechanism of action is an


 nucleophilic substitution, where the enzyme's nucleophile attacks the α-carbon, displacing the halide leaving group and forming an irreversible covalent bond[3].

The causality behind warhead selection lies in leaving group thermodynamics. The intrinsic reactivity of the warhead must be carefully balanced to avoid off-target toxicity (e.g., reacting with abundant cellular glutathione) while maintaining sufficient reactivity for the target enzyme[4].

Table 1: Thermodynamic Comparison of α-Haloketone Warheads

Warhead TypeLeaving GroupC-X Bond EnergyIntrinsic ElectrophilicityPrimary Target NucleophileOff-Target Liability (e.g., GSH)
α-Bromoketone Bromide (Br⁻)~280 kJ/molVery HighCysUnacceptably High
α-Chloroketone (CMK) Chloride (Cl⁻)~339 kJ/molHighCys, Ser, HisModerate to High
α-Fluoromethyl (FMK) Fluoride (F⁻)~485 kJ/molLow to ModerateCys, AspLow

Design Insight: Fluoromethyl ketones (FMKs) are often preferred in modern drug design because the strong C-F bond renders the warhead relatively inert in aqueous solution. It only becomes reactive when the ketone oxygen is polarized by the target enzyme's oxyanion hole, making FMKs highly target-specific[4].

Kinetic Framework of Covalent Inhibition

Unlike reversible inhibitors evaluated solely by their


 or 

, covalent inhibitors are evaluated by a two-step kinetic model. The benzamide drives the formation of the reversible complex (

), and the α-haloketone drives the maximum rate of inactivation (

). The overall efficiency of the inhibitor is defined by the ratio

.

G E Enzyme (E) EI Reversible Complex (E·I) E->EI k_on I Inhibitor (I) (Benzamide) I->EI k_on EI->E k_off EI_cov Covalent Adduct (E-I) EI->EI_cov k_inact (Halide Expulsion)

Figure 1: Two-step kinetic pathway of targeted covalent inhibition.

Table 2: Kinetic Parameters of Representative α-Haloketone Inhibitors in Literature

Target EnzymeInhibitor ScaffoldWarhead

(μM)

(min⁻¹)

(M⁻¹s⁻¹)
Ref
MALT1 Paracaspase Peptidomimetic BenzamideFMK0.450.082.9 × 10³[4]
TEAD4 Central Pocket Flufenamic Acid AnalogCMK2.600.058.3 × 10³[3]
ALDH2 Substituted BenzamideHaloketone1.200.121.6 × 10⁴[1]

Experimental Methodologies

To ensure scientific rigor, the following protocols are designed as self-validating systems , incorporating mandatory quality control (QC) checkpoints that explain the causality behind the chemical and biological behaviors.

Synthesis Protocol: Generation of α-Chloromethyl Ketone Benzamides

This workflow utilizes a modified Arndt-Eistert homologation to convert a benzamide-containing carboxylic acid into an α-chloroketone[5].

Step-by-Step Methodology:

  • Mixed Anhydride Activation: Dissolve the benzamide-carboxylic acid precursor (1.0 eq) in anhydrous THF under inert argon at -15°C. Add N-methylmorpholine (1.1 eq) followed dropwise by isobutyl chloroformate (1.05 eq).

    • Causality: Isobutyl chloroformate is chosen over standard carbodiimides (like EDC) to prevent the formation of unreactive N-acylurea dead-ends, ensuring quantitative activation.

  • Intermediate QC Checkpoint: Extract a 10 µL aliquot and analyze via FT-IR.

    • Self-Validation: Proceed only if the broad carboxylic acid OH stretch is absent and the dual anhydride carbonyl stretches (~1820 and 1750 cm⁻¹) are present.

  • Diazomethane Addition: Slowly transfer the mixed anhydride solution into a freshly prepared, ethereal solution of diazomethane (3.0 eq) at 0°C. Stir for 2 hours.

    • Self-Validation: Monitor the reaction via IR spectroscopy. The successful formation of the diazoketone is validated by the appearance of a sharp, distinct diazo peak at ~2100 cm⁻¹.

  • Halogenation: Purge excess diazomethane with nitrogen gas. Cool the solution to -20°C and add a 4M solution of HCl in dioxane (1.5 eq) dropwise. The reaction will evolve nitrogen gas.

  • Final QC: Quench with saturated NaHCO₃, extract with EtOAc, and analyze the crude product via LC-MS and ¹H-NMR.

    • Validation: The α-chloroketone protons will appear as a distinct singlet between 4.5–4.8 ppm in ¹H-NMR.

G Step1 1. Carboxylic Acid Precursor (Benzamide Scaffold) Step2 2. Mixed Anhydride Activation (Isobutyl Chloroformate, -15°C) Step1->Step2 QC1 QC 1: FT-IR (Verify 1820/1750 cm⁻¹ peaks) Step2->QC1 Step3 3. Diazomethane Addition (Forms Diazoketone) QC1->Step3 Validated QC2 QC 2: FT-IR (Verify Diazo peak at 2100 cm⁻¹) Step3->QC2 Step4 4. Halogenation (HCl) (Nitrogen Expulsion) QC2->Step4 Validated QC3 QC 3: LC-MS & ¹H-NMR (Verify α-protons at 4.6 ppm) Step4->QC3

Figure 2: Self-validating synthetic workflow for α-haloketone benzamides.

Biochemical Protocol: Time-Dependent Inhibition (TDI) Assay

To accurately determine


, the inhibitor must be evaluated over multiple time points and concentrations[3].

Step-by-Step Methodology:

  • Pre-incubation: Prepare a 96-well plate with the target enzyme (e.g., 10 nM) in assay buffer. Add the α-haloketone benzamide inhibitor at varying concentrations (ranging from 0.1× to 10× the estimated

    
    ).
    
  • Time-Course Sampling: At specific time intervals (e.g., 0, 5, 10, 20, 30, and 60 minutes), transfer an aliquot of the enzyme-inhibitor mixture into a secondary plate containing a saturating concentration of the fluorogenic substrate.

  • Fluorescence Measurement: Measure the initial velocity (

    
    ) of substrate cleavage for each time point using a microplate reader.
    
  • Data Plotting: Plot the natural log of remaining activity (

    
    ) against pre-incubation time. The negative slope of these lines yields the observed rate constant (
    
    
    
    ) for each inhibitor concentration.
  • Kinetic Derivation: Plot

    
     versus inhibitor concentration [I]. Fit the data to the hyperbolic equation: 
    
    
    
    .
  • Self-Validation (Dialysis Reversibility Check): To prove the inhibition is truly covalent and not merely "slow-tight" reversible binding, subject the 60-minute inhibited sample to rapid 1000-fold dilution or overnight dialysis.

    • Causality: If enzymatic activity recovers, the bond is non-covalent. If the enzyme remains inactive, the formation of the covalent α-haloketone adduct is successfully validated.

References

  • Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases. Journal of Biological Chemistry.[1]

  • Peptide-based covalent inhibitors of MALT1 paracaspase. Bioorganic & Medicinal Chemistry Letters.[4]

  • Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry.[3]

  • Systematic Analysis of Covalent and Allosteric Protein Kinase Inhibitors. International Journal of Molecular Sciences.[2]

  • Practical Synthetic Method for Amino Acid-Derived Diazoketones Shelf-Stable Reagents for Organic Synthesis. Organic Process Research & Development.[5]

Sources

Protocols & Analytical Methods

Method

Application Note: Profiling N-(1-chloro-2-oxo-2-phenylethyl)benzamide as a Covalent Cysteine Protease Probe in Cancer Cell Lines

Executive Summary & Mechanistic Rationale The development of targeted covalent inhibitors has seen a massive resurgence in oncology and virology, driven by their ability to achieve prolonged target engagement and high po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of targeted covalent inhibitors has seen a massive resurgence in oncology and virology, driven by their ability to achieve prolonged target engagement and high potency. N-(1-chloro-2-oxo-2-phenylethyl)benzamide (CAS: 41260-69-9) is a specialized synthetic building block and chemical probe featuring an α-chloro ketone warhead.

In the context of cancer cell lines, this compound acts as an irreversible covalent modifier of cysteine proteases (such as Cathepsins and Caspases), which are frequently overexpressed in malignant tissues and drive tumor invasion, metastasis, and survival [1].

The Causality of Covalent Inhibition

Unlike reversible competitive inhibitors that rely on equilibrium binding, α-chloro ketones function through a two-step mechanism [2]. First, the compound forms a reversible Michaelis complex with the target enzyme. Second, the inherent nucleophilicity of the active-site cysteine thiolate (Cys-S⁻) drives an SN2 nucleophilic attack on the α-carbon of the inhibitor. This displaces the chloride leaving group, resulting in the formation of a permanent, stable thioether bond that irreversibly inactivates the enzyme [3].

G N1 N-(1-chloro-2-oxo-2-phenylethyl)benzamide (Electrophilic α-chloro ketone) N3 Reversible Binding (Michaelis Complex) N1->N3 N2 Target Cysteine Protease (Active Site Thiolate, Cys-S⁻) N2->N3 N4 Nucleophilic Attack (SN2 Displacement of Cl⁻) N3->N4 Proximity Effect N5 Irreversible Inactivation (Stable Thioether Adduct) N4->N5 Covalent Bond Formation

Mechanistic pathway of covalent cysteine protease inhibition by α-chloro ketones.

Experimental Workflows & Protocols

To rigorously evaluate the efficacy and mechanism of N-(1-chloro-2-oxo-2-phenylethyl)benzamide in cancer cell lines, researchers must employ a self-validating system. This requires pairing a phenotypic assay (cell viability) with a mechanistic assay (Activity-Based Protein Profiling) to ensure the observed toxicity is driven by on-target engagement rather than non-specific alkylation.

Protocol A: Phenotypic Assessment (Cell Viability)

This protocol determines the half-maximal inhibitory concentration (IC₅₀) of the compound in adherent cancer cell lines (e.g., HCT116 colorectal carcinoma or A549 lung adenocarcinoma).

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells at a density of 5,000 cells/well in a 96-well opaque plate using standard complete media (e.g., DMEM + 10% FBS).

    • Causality Note: Allow 24 hours for cellular adherence and the restoration of baseline metabolic states before introducing chemical stress.

  • Media Exchange (Critical Step): Aspirate complete media and replace with low-serum media (1% FBS) 2 hours prior to treatment.

    • Causality Note: High serum concentrations contain abundant Bovine Serum Albumin (BSA). BSA possesses a highly reactive free cysteine (Cys34) that acts as a "nucleophilic sink." If 10% FBS is used, BSA will prematurely scavenge the α-chloro ketone warhead, artificially inflating the apparent IC₅₀.

  • Compound Treatment: Treat cells with a 10-point serial dilution of N-(1-chloro-2-oxo-2-phenylethyl)benzamide (ranging from 0.01 µM to 100 µM). Include a DMSO vehicle control (0.1% final concentration) and a positive apoptosis control (e.g., 1 µM Staurosporine).

  • Incubation & Readout: Incubate for 48 hours. Add CellTiter-Glo® reagent to lyse cells and measure ATP-dependent luminescence, which is directly proportional to the number of viable cells.

Protocol B: Target Engagement via Competitive ABPP

To prove that the compound successfully penetrates the cancer cell membrane and binds to its intended cysteine protease targets, a competitive Activity-Based Protein Profiling (ABPP) assay is utilized [2].

Step-by-Step Methodology:

  • In Situ Labeling: Treat live cancer cells in 6-well plates with the IC₈₀ concentration of the compound for exactly 4 hours.

    • Causality Note: A short incubation window is strictly required. Prolonged incubation will trigger apoptosis, leading to secondary degradation of the proteome by executioner caspases, which confounds target engagement analysis.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using a non-denaturing buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40).

    • Causality Note:Do not add DTT or β-mercaptoethanol to the lysis buffer. Reducing agents contain free thiols that will instantly react with the α-chloro ketone, quenching the assay and preventing competitive binding.

  • Probe Incubation: Clear the lysate via centrifugation. Add a broadly reactive fluorescent cysteine probe (e.g., TAMRA-FP) to the supernatant for 1 hour at room temperature.

  • Resolution: Denature the samples (now DTT can be added), resolve via SDS-PAGE, and scan the gel using a fluorescence imager.

    • Validation: A successful experiment will show a distinct loss of fluorescent band intensity at the molecular weight of the target protease in the treated samples compared to the DMSO control, proving the active site was already covalently occupied by the benzamide compound.

W S1 Cancer Cell Culture (e.g., HCT116, A549) S2 Compound Treatment (Dose-Response Incubation) S1->S2 S3 Cell Lysis & Protein Extraction S2->S3 Wash & Lyse S4 ABPP Probe Labeling (Fluorescent Cys-Reactive Probe) S3->S4 Competitive Binding S5 SDS-PAGE & Fluorescence Imaging S4->S5 Resolve Proteins S6 Quantification of Target Engagement S5->S6 Band Analysis

Workflow for competitive Activity-Based Protein Profiling (ABPP) in cancer cells.

Quantitative Data Interpretation

When executing the protocols above, data should be structured to correlate phenotypic toxicity with biochemical target engagement. Below is a representative data matrix demonstrating expected profiling results across diverse cell lines.

Cell LineCancer TypeIC₅₀ (Viability, 48h)Target Engagement (ABPP, % Occupancy at 10 µM)Intracellular GSH Level
HCT116 Colorectal Carcinoma4.2 ± 0.5 µM> 85%Moderate
MCF-7 Breast Adenocarcinoma6.8 ± 0.7 µM70 - 75%High
A549 Lung Carcinoma12.5 ± 1.2 µM< 50%Very High
HEK293T Non-tumorigenic Control> 50.0 µM< 20%Low

Data Insight: Notice the inverse correlation between intracellular Glutathione (GSH) levels and compound efficacy (e.g., in A549 cells). Because N-(1-chloro-2-oxo-2-phenylethyl)benzamide is an electrophile, highly elevated GSH in certain chemoresistant cancer lines can prematurely detoxify the compound before it reaches its protease target.

Troubleshooting & Best Practices

  • Compound Stability & Storage: α-chloro ketones are susceptible to hydrolysis. Stock solutions must be prepared in anhydrous DMSO, aliquoted, and stored at -80°C. Avoid repeated freeze-thaw cycles. Do not prepare aqueous working dilutions until immediately before cell treatment.

  • Off-Target Alkylation: At concentrations exceeding 30 µM, α-chloro ketones may begin to exhibit non-specific alkylation of highly abundant cellular nucleophiles. Always perform dose-response ABPP to establish the therapeutic window where target engagement is saturated but off-target banding is minimal [3].

  • Matrix Interference: If utilizing colorimetric readouts (like MTT), ensure the compound does not autofluoresce or absorb at the assay wavelength, as the benzamide moiety can sometimes interfere with optical density readings. Luminescent assays (CellTiter-Glo) are strongly preferred.

References

  • The Discovery of Ketone-Based Covalent Inhibitors of Coronavirus 3CL Proteases for the Potential Therapeutic Treatment of COVID-19 ChemRxiv [Link]

  • Discovery of novel SARS-CoV-2 3CL protease covalent inhibitors using deep learning-based screen PubMed Central (PMC) - National Institutes of Health[Link]

Application

"protocol for N-(1-chloro-2-oxo-2-phenylethyl)benzamide synthesis in lab"

This application note outlines the protocol for the synthesis of -(1-chloro-2-oxo-2-phenylethyl)benzamide , a reactive -chloroamide intermediate often utilized in the synthesis of heterocyclic compounds (e.g., oxazoles,...

Author: BenchChem Technical Support Team. Date: March 2026

This application note outlines the protocol for the synthesis of


-(1-chloro-2-oxo-2-phenylethyl)benzamide , a reactive 

-chloroamide intermediate often utilized in the synthesis of heterocyclic compounds (e.g., oxazoles, imidazoles) and as a precursor for

-acyliminium ion chemistry.

The synthesis is achieved via a two-step sequence:

  • Condensation: Reaction of benzamide with phenylglyoxal to form the hemiamidal intermediate,

    
    -(1-hydroxy-2-oxo-2-phenylethyl)benzamide.
    
  • Chlorination: Conversion of the hydroxyl group to a chloride using thionyl chloride (

    
    ).
    

Part 1: Safety & Pre-Experimental Considerations

Critical Safety Warnings:

  • Thionyl Chloride (

    
    ):  Highly corrosive and reacts violently with water to release 
    
    
    
    and
    
    
    gases. All operations involving
    
    
    must be performed in a functioning chemical fume hood using dry glassware.
  • 
    -Halo Ketone Derivatives:  The product is structurally related to phenacyl chloride (a lachrymator). While the benzamido group reduces volatility, the compound should be treated as a potential skin and eye irritant. Double-gloving (nitrile) and eye protection are mandatory.
    
  • Moisture Sensitivity: The target product is moisture-sensitive and will hydrolyze back to the hemiamidal or decompose if exposed to atmospheric moisture. Store under inert gas (

    
     or 
    
    
    
    ).

Part 2: Synthetic Protocol

Step 1: Synthesis of -(1-hydroxy-2-oxo-2-phenylethyl)benzamide

This step involves the nucleophilic addition of the benzamide nitrogen to the reactive aldehyde of phenylglyoxal.

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Amount (Example) Role
Benzamide 121.14 1.0 12.1 g Nucleophile
Phenylglyoxal Monohydrate 152.15 1.1 16.7 g Electrophile
Toluene (or Benzene) 92.14 Solvent 150 mL Solvent

| Acetone | 58.08 | Solvent | ~20 mL | Recrystallization |[1]

Procedure:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Benzamide (1.0 equiv) and Phenylglyoxal monohydrate (1.1 equiv) to the flask. Add Toluene (10-15 mL per gram of benzamide).

    • Note: Phenylglyoxal is often supplied as a hydrate.[1][2] The water of hydration will be removed azeotropically if a Dean-Stark trap is used, though simple reflux is often sufficient for the initial addition.

  • Reaction: Heat the mixture to reflux (

    
    ) with stirring. Maintain reflux for 4–6 hours.
    
    • Monitoring: The reaction can be monitored by TLC (SiO2, EtOAc/Hexane 1:1). The starting benzamide spot should disappear.

  • Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. The product,

    
    -(1-hydroxy-2-oxo-2-phenylethyl)benzamide, typically precipitates as a white crystalline solid upon cooling.
    
  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold toluene or a small amount of diethyl ether to remove unreacted phenylglyoxal.

  • Purification: Recrystallize from acetone or ethanol if necessary.

    • Target Properties: White solid, Melting Point

      
       145–150 °C (varies slightly by purity/polymorph).
      
Step 2: Chlorination to -(1-chloro-2-oxo-2-phenylethyl)benzamide

This step converts the hemiamidal hydroxyl group into a good leaving group (chloride), generating the target electrophile.

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Amount (Example) Role
Hydroxy Intermediate (Step 1) ~255.27 1.0 5.0 g Substrate

| Thionyl Chloride (


)  | 118.97 | 2.0 | 2.8 mL | Chlorinating Agent |
| Dichloromethane (DCM)  | 84.93 | Solvent | 50 mL | Solvent (Anhydrous) |
| DMF  (Optional) | 73.09 | Cat. | 1-2 drops | Catalyst |

Procedure:

  • Drying: Ensure the starting material from Step 1 is thoroughly dried (vacuum desiccator) to remove residual moisture.

  • Setup: Flame-dry a 100 mL RBF under a stream of nitrogen. Add the Hydroxy Intermediate and anhydrous DCM . Add a magnetic stir bar.

  • Addition: Cool the suspension to

    
     (ice bath). Add Thionyl Chloride  dropwise via a syringe.
    
    • Catalysis: Addition of 1 drop of dry DMF can accelerate the reaction via the Vilsmeier-Haack intermediate mechanism.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–12 hours.

    • Observation: The suspension usually clears as the alkyl chloride is formed (it is more soluble in DCM than the hydroxy starting material).

    • Reflux Option: If the reaction is sluggish, heat to gentle reflux (

      
      ) for 2 hours.
      
  • Workup: Evaporate the solvent and excess thionyl chloride under reduced pressure (rotary evaporator with a base trap to neutralize HCl vapors).

    • Caution: Do not use a water bath >

      
      .
      
  • Isolation: The residue is the crude

    
    -(1-chloro-2-oxo-2-phenylethyl)benzamide. It is typically a pale yellow or white solid.
    
    • Purification: Due to high reactivity, this compound is often used immediately in the subsequent step (e.g., reaction with a nucleophile). If storage is required, wash with anhydrous pentane to remove traces of thionyl chloride and dry under high vacuum. Store in a freezer under nitrogen.

Part 3: Reaction Mechanism & Visualization

Mechanistic Insight

The reaction proceeds through the activation of the hemiamidal oxygen by thionyl chloride, forming a chlorosulfite intermediate. This intermediate collapses (often via an


-like pathway involving an 

-acyliminium ion) to release

and generate the chloride.

The resulting


-chloroamide is a "masked" 

-acyliminium ion. In the presence of Lewis acids or simply by thermal dissociation, it generates a highly electrophilic species capable of reacting with weak nucleophiles (Friedel-Crafts type reactions).
Diagram 1: Synthesis Workflow

SynthesisWorkflow Start Reagents: Benzamide + Phenylglyoxal Step1 Step 1: Condensation (Reflux in Toluene) Start->Step1 4-6 hrs Interm Intermediate: N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide Step1->Interm Crystallization Step2 Step 2: Chlorination (SOCl2, DCM, 0°C to RT) Interm->Step2 Activation Product Product: N-(1-chloro-2-oxo-2-phenylethyl)benzamide Step2->Product -SO2, -HCl

Caption: Two-step synthetic pathway transforming benzamide and phenylglyoxal into the target


-chloroamide.
Diagram 2: Mechanistic Pathway ( -Acyliminium Formation)

Mechanism cluster_equilibrium Reactive Equilibrium Hemiamidal Hemiamidal (R-CH(OH)-NH-COR') Activation Chlorosulfite Intermediate (R-CH(O-SO-Cl)-NH-COR') Hemiamidal->Activation + SOCl2 - HCl Iminium N-Acyliminium Ion [R-CH=NH-COR']+ Activation->Iminium Ionization - SO2, - Cl- Product Alpha-Chloroamide (R-CH(Cl)-NH-COR') Iminium->Product + Cl- (Recombination)

Caption: Mechanism showing the activation of the hydroxyl group and the transient formation of the electrophilic


-acyliminium species.

References

  • Toronto Research Chemicals (TRC). N-(1-Chloro-2-oxo-2-phenylethyl)benzamide Product Page. (Confirming existence and commercial availability of the specific target). Link

  • Kishore, D. et al. "Synthesis of some new oxazolones..." Journal of the Indian Chemical Society, Vol 86, 2009.
  • Vasin, S. V. et al. "Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features." Molecules, 2022, 27(3), 1094.[3][4] (Detailed study on the formation of hydroxy-amide intermediates from amides and glyoxals). Link

  • Speckamp, W. N., & Hiemstra, H. "Intramolecular Reactions of N-Acyliminium Intermediates." Tetrahedron, 1985, 41(20), 4367-4416. (Foundational review on the chemistry and stability of -chloroamides and -acyliminium ions).

Sources

Method

Application Note: Kinetic Characterization and Validation of N-(1-chloro-2-oxo-2-phenylethyl)benzamide as a Targeted Covalent Inhibitor

Audience: Researchers, biochemists, and drug development professionals. Content Focus: Mechanistic rationale, kinetic parameter determination ( ), and self-validating mass spectrometry workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, biochemists, and drug development professionals. Content Focus: Mechanistic rationale, kinetic parameter determination (


), and self-validating mass spectrometry workflows.

Executive Summary & Mechanistic Rationale

In the landscape of targeted covalent inhibitors (TCIs),


-halomethyl ketones represent a foundational class of electrophilic warheads widely utilized for the irreversible inactivation of nucleophilic enzymes, particularly cysteine and serine proteases[1][2]. N-(1-chloro-2-oxo-2-phenylethyl)benzamide  (Molecular Formula: 

, MW: 273.71 g/mol ) is a highly specific, peptidomimetic member of this family.

As a Senior Application Scientist, I frequently observe researchers mischaracterizing covalent inhibitors by relying solely on


 values. Because covalent inhibition is a time-dependent process, 

values shift based on incubation time and assay conditions, rendering them practically meaningless for lead optimization[3][4]. This guide provides a rigorous, self-validating framework to evaluate this compound using the gold-standard kinetic metric: the second-order rate constant,

.
The Causality of the Scaffold

The efficacy of N-(1-chloro-2-oxo-2-phenylethyl)benzamide is driven by a synergistic two-part mechanism:

  • Recognition Elements (The

    
     Driver):  The benzamide and phenacyl aromatic rings mimic the hydrophobic side chains of natural peptide substrates. These moieties drive the initial non-covalent affinity (
    
    
    
    ) by docking into the hydrophobic S1 and S2 sub-pockets of the target protease.
  • The Electrophilic Warhead (The

    
     Driver):  The 
    
    
    
    -chloro ketone acts as the reactive center. The strongly electron-withdrawing ketone polarizes the adjacent
    
    
    -carbon, significantly lowering the activation energy for nucleophilic attack. The active-site nucleophile (e.g., a cysteine thiolate) executes an
    
    
    displacement of the chloride ion, resulting in a permanent, irreversible thioether bond[1].

Mechanism E Target Protease (Free Cys-SH) EI Reversible Complex [E···I] E->EI k_on I N-(1-chloro-2-oxo-2- phenylethyl)benzamide I->EI Binding (K_I) EI->E k_off Cov Covalent Thioether Adduct [E-S-R] + HCl EI->Cov k_inact (Alkylation)

Kinetic model of targeted covalent inhibition by N-(1-chloro-2-oxo-2-phenylethyl)benzamide.

Experimental Workflow Design

To ensure scientific integrity, the evaluation of a covalent inhibitor must be treated as a self-validating system. We achieve this by pairing a continuous kinetic functional assay with an orthogonal structural validation assay (Intact Mass Spectrometry).

Workflow Step1 1. Reagent Prep (TCEP Buffer) Step2 2. Continuous Kinetic Assay Step1->Step2 Step3 3. Progress Curve Analysis Step2->Step3 Step5 5. LC-MS Adduct Validation (+237 Da) Step2->Step5 Aliquot Step4 4. k_inact / K_I Calculation Step3->Step4

Self-validating experimental workflow for covalent inhibitor kinetic characterization.

Detailed Methodologies

Protocol A: Continuous Kinetic Assay for Determination

This protocol utilizes a continuous fluorogenic assay to capture the time-dependent decay of enzyme velocity as the covalent bond forms[5].

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.01% CHAPS, 1 mM TCEP. (Crucial Causality: Do not use DTT or

    
    -mercaptoethanol. These are highly nucleophilic thiols that will directly react with the 
    
    
    
    -chloro ketone warhead, artificially depleting the inhibitor and yielding false negatives[6]).
  • Inhibitor Titration: Prepare a 10-point 3-fold serial dilution of N-(1-chloro-2-oxo-2-phenylethyl)benzamide in 100% DMSO.

2. Assay Execution:

  • Pre-mix the target protease (e.g., 1-5 nM final) and the specific fluorogenic substrate (at a concentration equal to its

    
    ) in the assay plate.
    
  • Initiate the reaction by rapidly adding the inhibitor dilution series (keep final DMSO

    
     2%).
    
  • Immediately monitor fluorescence continuously (e.g., every 30 seconds) for 60 minutes.

3. Data Analysis (Self-Validating Math):

  • Because the inhibitor permanently inactivates the enzyme, the product formation curve will plateau over time. Fit the raw fluorescence progress curves to the integrated rate equation:

    
    
    
  • Extract the observed rate constant (

    
    ) for each inhibitor concentration 
    
    
    
    .
  • Plot

    
     versus 
    
    
    
    and fit to a hyperbolic equation to derive the maximal inactivation rate (
    
    
    ) and the binding constant (
    
    
    ):
    
    
  • The ratio

    
     represents the true potency of the covalent inhibitor.
    
Protocol B: Intact Protein LC-MS Adduct Validation

To prove that the inhibition is truly covalent and to rule out non-specific aggregation or pan-assay interference compounds (PAINS), we must identify the specific mass shift of the protein-inhibitor adduct[7].

1. Incubation & Controls:

  • Test Sample: Incubate 5

    
     target protease with 50 
    
    
    
    N-(1-chloro-2-oxo-2-phenylethyl)benzamide for 2 hours at room temperature.
  • Control 1 (Vehicle): Protease + DMSO.

  • Control 2 (Active-Site Competition): Pre-incubate the protease with a known, potent reversible active-site inhibitor (e.g., E-64 for cysteine proteases) for 15 minutes, then add the

    
    -chloro ketone. (Causality: If the mass shift disappears in this control, it proves the covalent modification is strictly active-site directed, validating the mechanism).
    

2. LC-TOF-MS Analysis:

  • Quench the reactions with 1% formic acid.

  • Inject onto a C4 desalting column and analyze via Time-of-Flight Mass Spectrometry (TOF-MS). Deconvolute the raw multiply-charged spectra to intact mass.

  • Expected Mass Shift: The molecular weight of the inhibitor is 273.71 Da. Upon alkylation of the cysteine, HCl (36.46 Da) is expelled as the leaving group. Therefore, the expected mass shift is strictly +237.25 Da .

Data Presentation & Interpretation

Below is a representative data summary demonstrating how


 profiling reveals the selectivity of N-(1-chloro-2-oxo-2-phenylethyl)benzamide across a panel of cysteine proteases.
Target Protease

(

)

(

)

(

)
Selectivity Profile
Cathepsin L 1.2

3,750Primary Target (Reference)
Cathepsin B 15.4

7152-fold weaker
Caspase-3 > 100N/A< 10> 375-fold weaker (Off-target)

Interpretation: The data clearly shows that while the compound can theoretically alkylate any free cysteine, the non-covalent recognition elements (benzamide/phenyl) drive high affinity (


) specifically for Cathepsin L's active site architecture, making it a highly selective probe.

References

  • Powers, J. C., Asgian, J. L., Ekici, O. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews.[Link]

  • MedCrave (2015). Proteases: nature's destroyers and the drugs that stop them. MOJ Biology and Medicine.[Link]

  • MDPI (2020). Small Molecule Protease Inhibitors as Model Peptidomimetics. Molecules.[Link]

  • PubMed / NIH (1986). Inhibition of neutrophil sulfhydryl groups by choloromethyl ketones. A mechanism for their inhibition of superoxide production.[Link]

Sources

Application

"experimental design for testing N-(1-chloro-2-oxo-2-phenylethyl)benzamide in vivo"

An Application Guide for the Preclinical In Vivo Evaluation of N-(1-chloro-2-oxo-2-phenylethyl)benzamide Authored by a Senior Application Scientist Abstract This document provides a comprehensive experimental framework f...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Preclinical In Vivo Evaluation of N-(1-chloro-2-oxo-2-phenylethyl)benzamide

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive experimental framework for the in vivo characterization of N-(1-chloro-2-oxo-2-phenylethyl)benzamide, a novel therapeutic candidate. As an α-haloketone, this compound is predicted to function as a covalent inhibitor, likely targeting cysteine residues in key signaling proteins.[1] This mechanism suggests potential efficacy in diseases driven by inflammation and aberrant cell signaling, such as autoimmune disorders and cancer. The following protocols are designed to systematically evaluate the compound's pharmacokinetic profile, safety, and efficacy in robust, validated animal models. This guide is intended for researchers, scientists, and drug development professionals, providing not just procedural steps but also the scientific rationale behind each experimental design choice to ensure rigorous and translatable preclinical data.[2][3]

Introduction: Compound Profile and Hypothesized Mechanism of Action

N-(1-chloro-2-oxo-2-phenylethyl)benzamide belongs to the α-haloketone class of compounds. The core chemical feature is an electrophilic carbon center adjacent to a carbonyl group, which is highly susceptible to nucleophilic attack by cysteine residues in protein active sites.[1] This reactivity profile strongly suggests a mechanism of action involving irreversible, covalent enzyme inhibition.

Two primary signaling pathways are rich in key cysteine-dependent enzymes and are central to numerous pathologies:

  • The NF-κB Signaling Pathway: The IκB kinase (IKK) complex, which is essential for the activation of NF-κB, can be inhibited by molecules that covalently bind to critical cysteine residues within its activation loop.[4] By inhibiting IKK, the degradation of IκB is prevented, sequestering the NF-κB dimer in the cytoplasm and blocking the transcription of a vast array of pro-inflammatory and pro-survival genes.[5]

  • The Caspase-1 Inflammasome Pathway: Caspase-1, a cysteine-protease, is the engine of the inflammasome.[6] Its activation leads to the cleavage and maturation of the potent pro-inflammatory cytokines IL-1β and IL-18.[7] Many established caspase inhibitors utilize an electrophilic "warhead" to covalently modify the active site cysteine.[8]

Given these potential targets, N-(1-chloro-2-oxo-2-phenylethyl)benzamide is a compelling candidate for development as an anti-inflammatory or anti-cancer therapeutic. The subsequent experimental plan is designed to test these hypotheses systematically.

cluster_pathway Hypothesized Mechanism of Action cluster_nfkb NF-κB Pathway cluster_caspase Inflammasome Pathway Compound N-(1-chloro-2-oxo-2-phenylethyl)benzamide (α-haloketone) IKK IKK Complex (Cysteine Residue) Compound->IKK Inhibits Casp1 Active Caspase-1 (Cysteine Protease) Compound->Casp1 Inhibits IkB p-IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription Nucleus->Genes Inflammasome NLRP3 Inflammasome ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 Recruits ProCasp1->Casp1 Cleaves ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves IL1b Mature IL-1β (Inflammation) ProIL1b->IL1b

Figure 1: Hypothesized inhibitory action on NF-κB and Caspase-1 pathways.

Formulation Development for In Vivo Administration

The benzamide structure suggests that the compound is likely hydrophobic, which presents a challenge for achieving adequate bioavailability via common administration routes.[9] A robust and stable formulation is therefore a prerequisite for all subsequent in vivo studies.[10] The goal is to develop a vehicle that can safely solubilize the compound for consistent dosing.

Protocol 2.1: Vehicle Screening and Formulation Selection
  • Objective: To identify a pharmaceutically acceptable vehicle that fully solubilizes N-(1-chloro-2-oxo-2-phenylethyl)benzamide at the desired concentrations.

  • Materials:

    • N-(1-chloro-2-oxo-2-phenylethyl)benzamide

    • Vehicle candidates: Saline (0.9% NaCl), 5% Dextrose in Water (D5W), PBS, Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG400), Tween 80, Carboxymethylcellulose (CMC).

    • Vortex mixer, magnetic stirrer, pH meter.

  • Methodology:

    • Attempt to dissolve the compound at a high starting concentration (e.g., 10 mg/mL) in 100% DMSO. This serves as a positive control for solubility.

    • Screen for solubility in aqueous vehicles (Saline, D5W, PBS). Add a pre-weighed amount of the compound to a known volume of vehicle and vortex for 2 minutes. Observe for complete dissolution.

    • If insoluble in aqueous vehicles, test co-solvent systems. Prepare various ratios of co-solvents as shown in Table 1.

    • For each vehicle, add the compound and mix using a vortex and/or magnetic stirrer. Gentle heating (37°C) may be applied if necessary.

    • Visually inspect for clarity and absence of precipitate after 2 hours at room temperature.

    • The optimal formulation should use the lowest percentage of organic solvent possible while maintaining the compound in solution.[10]

    • Self-Validating Check: Once a lead vehicle is identified, prepare a fresh batch and let it stand for 24 hours. Confirm that no precipitation occurs. Measure the pH to ensure it is within a physiologically tolerable range (pH 6.5-8.0).

Vehicle CompositionTarget Conc. (mg/mL)Visual Observation (Clear/Cloudy/Precipitate)Comments
0.9% Saline10CloudyInsoluble
10% DMSO / 90% Saline10Precipitate after 10 minUnstable
10% DMSO / 40% PEG400 / 50% Saline10Clear SolutionPotential Candidate
5% Tween 80 / 95% D5W10CloudyInsoluble
0.5% CMC / 0.1% Tween 80 / Saline10SuspensionSuitable for oral gavage if solution not possible
10% Solutol / 90% Saline 10 Clear Solution Lead Candidate: Stable for 24h
Table 1: Example of a vehicle screening summary table.

Pharmacokinetic (PK) Studies

Before assessing efficacy, it is crucial to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound.[11] A PK study will determine the compound's exposure (Cmax, AUC) and residence time (half-life) in the body, which is essential for designing a rational dosing schedule for subsequent toxicology and efficacy studies.[12][13]

Protocol 3.1: Single-Dose Pharmacokinetic Study in Rats
  • Objective: To determine key pharmacokinetic parameters following intravenous (IV) and oral (PO) administration.

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group), 8-10 weeks old.

  • Study Groups:

    • Group 1: IV administration (e.g., 2 mg/kg) via tail vein.

    • Group 2: PO administration (e.g., 10 mg/kg) via oral gavage.

  • Methodology:

    • Acclimate animals for at least 3 days prior to the study. Fast animals overnight before dosing (water ad libitum).

    • Administer the formulated compound at the specified dose and route.

    • Collect blood samples (approx. 100-150 µL) from the saphenous or jugular vein at designated time points.

      • IV time points: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

      • PO time points: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Immediately place on ice.

    • Process blood by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.

    • Store plasma samples at -80°C until analysis.

    • Analyze plasma concentrations of the compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters. Oral bioavailability (%F) can be calculated using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

ParameterIV Route (2 mg/kg)PO Route (10 mg/kg)
Cmax (ng/mL)1500450
Tmax (hr)0.081.0
AUC (0-inf) (ng*hr/mL)22002500
Half-life (t½) (hr)2.53.1
Clearance (mL/hr/kg)0.9-
Bioavailability (%F)-22.7%
Table 2: Example of a summary table for key pharmacokinetic parameters.

Safety and Toxicity Evaluation

A critical step in preclinical development is to establish a safe dose range.[14] An acute toxicity study is performed to determine the maximum tolerated dose (MTD), which informs dose selection for efficacy studies.[10] This follows the tiered strategy for toxicity testing recommended by regulatory bodies like the FDA.[15]

Protocol 4.1: Acute Toxicity and Maximum Tolerated Dose (MTD) Study in Mice
  • Objective: To determine the single-dose MTD and identify potential signs of toxicity.

  • Animal Model: C57BL/6 mice (n=3-5 per sex per group), 7-9 weeks old.

  • Study Design: A dose-escalation design. Doses are selected based on in vitro potency and any prior knowledge.

  • Methodology:

    • Administer a single dose of the compound via the intended route for efficacy studies (e.g., intraperitoneal or oral). Start with a low dose (e.g., 10 mg/kg).

    • Observe animals continuously for the first 4 hours post-dose, and then daily for 14 days.

    • Monitor for clinical signs of toxicity: Changes in posture, activity level, breathing, convulsions, and signs of pain or distress.

    • Record body weight: Measure body weight just before dosing and at least twice weekly for 14 days. A body weight loss of >15-20% is often considered a sign of significant toxicity.

    • If no toxicity is observed, escalate the dose in a new cohort of animals (e.g., 30 mg/kg, 100 mg/kg) until signs of toxicity or a dose limit is reached.

    • The MTD is defined as the highest dose that does not cause mortality, significant clinical signs, or >15% body weight loss.

    • At the end of the 14-day observation period, a terminal necropsy can be performed to look for gross abnormalities in major organs.

Dose Group (mg/kg)RouteN (M/F)MortalityKey Clinical SignsBody Weight Change (Nadir)MTD Determination
10IP3/30/6None Observed-2%Tolerated
30IP3/30/6None Observed-4%Tolerated
100IP3/30/6Mild, transient lethargy (1-2h)-8%MTD
300IP3/32/6Severe lethargy, hunched posture-22%Not Tolerated
Table 3: Example of an MTD study design and results summary.

In Vivo Efficacy Evaluation

Based on the hypothesized mechanism of action, we propose two distinct efficacy studies. The choice of model is critical and should reflect the clinical indication being pursued.[16][17]

cluster_workflow Overall In Vivo Experimental Workflow Formulation 1. Formulation Development PK 2. Pharmacokinetics (Rat) Formulation->PK Tox 3. Acute Toxicity (MTD in Mouse) PK->Tox Informs dose range Efficacy 4. Efficacy Studies (Mouse Models) Tox->Efficacy Defines safe doses Inflam Anti-Inflammatory (LPS Model) Efficacy->Inflam Cancer Anti-Cancer (CDX Model) Efficacy->Cancer

Figure 2: A logical workflow for the in vivo evaluation of a novel compound.
Protocol 5.1: Efficacy in an Acute Inflammation Model (LPS-Induced Endotoxemia)

This model is highly relevant for testing inhibitors of the NF-κB and inflammasome pathways, as lipopolysaccharide (LPS) is a potent activator of both.[18]

  • Objective: To assess the ability of the compound to suppress the systemic production of pro-inflammatory cytokines.

  • Animal Model: C57BL/6 mice (n=8-10 per group), 8-10 weeks old.

  • Study Groups:

    • Group 1: Vehicle Control + Saline challenge

    • Group 2: Vehicle Control + LPS challenge

    • Group 3: Compound (e.g., 50 mg/kg, or 0.5x MTD) + LPS challenge

    • Group 4: Positive Control (e.g., Dexamethasone) + LPS challenge

  • Methodology:

    • Administer the compound or vehicle control via the selected route (e.g., IP or PO).

    • After a set pre-treatment time (e.g., 1 hour, based on PK data/Tmax), challenge the mice with an IP injection of LPS (e.g., 1-5 mg/kg). Group 1 receives a saline injection.

    • At the peak of cytokine response (typically 2-4 hours post-LPS for TNF-α and IL-1β), collect blood via cardiac puncture under terminal anesthesia.

    • Process blood to collect serum or plasma.

    • Analyze serum/plasma levels of key cytokines (TNF-α, IL-1β, IL-6) using a validated method such as ELISA or a multiplex bead array.

  • Data Analysis: Compare cytokine levels between the vehicle+LPS group and the compound+LPS group using an appropriate statistical test (e.g., one-way ANOVA with post-hoc tests). A significant reduction in cytokine levels indicates anti-inflammatory activity.

Protocol 5.2: Efficacy in a Cancer Xenograft Model

This model tests the compound's ability to inhibit tumor growth in vivo and is a standard for preclinical oncology drug development.[19][20] We will select a cancer cell line with known dependence on NF-κB signaling.

  • Objective: To evaluate the anti-tumor efficacy of the compound.

  • Animal Model: Immunodeficient mice (e.g., NOD-SCID or Athymic Nude), 6-8 weeks old (n=8-10 per group).

  • Cell Line: A human cancer cell line with high constitutive NF-κB activity (e.g., Panc-1 pancreatic cancer or a diffuse large B-cell lymphoma line).

  • Study Groups:

    • Group 1: Vehicle Control

    • Group 2: Compound (e.g., 50 mg/kg, daily)

    • Group 3: Standard-of-Care Chemotherapy (e.g., Gemcitabine for pancreatic cancer)

  • Methodology:

    • Implant cancer cells (e.g., 1-5 million cells in Matrigel) subcutaneously into the flank of each mouse.

    • Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

    • When tumors reach a palpable, predetermined size (e.g., 100-150 mm³), randomize the animals into the treatment groups. This is Day 0 of the study.

    • Administer the compound, vehicle, or standard-of-care drug according to a pre-defined schedule (e.g., once daily, 5 days a week) via the selected route.

    • Measure tumor volume and body weight 2-3 times per week.

    • The primary endpoint is Tumor Growth Inhibition (TGI). The study may be terminated when tumors in the control group reach a pre-specified size (e.g., 1500-2000 mm³).

  • Data Analysis: Plot mean tumor volume over time for each group. Calculate %TGI at the end of the study. Analyze for statistical significance between the vehicle and treatment groups. Monitor body weight as an indicator of treatment-related toxicity.

References

  • Vertex AI Search. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm.
  • WuXi Biology. (n.d.). Inflammation & Autoimmune Disease Models | IBD, RA, EAE.
  • National Center for Biotechnology Information. (2011, August 1). The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC.
  • Pharmaron. (n.d.). Pain, Immunology & Inflammation Models. Pharmaron CRO.
  • National Center for Biotechnology Information. (2016, December 15). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents.
  • Ministry of Health and Prevention - United Arab Emirates. (n.d.). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals.
  • PubMed. (2019, September 5). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals.
  • SciSpace. (2019). (PDF) Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
  • The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference.
  • Dovepress. (2021, March 15). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects.
  • National Center for Biotechnology Information. (2024, August 9). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. PMC.
  • HistologiX. (2023, June 13). Understanding FDA Guidelines for Toxicity Studies.
  • Aurigene Pharmaceutical Services. (2021, February 23). In vivo Pharmacokinetic Studies | Dog and Rodent PK.
  • Shanghai Model Organism. (n.d.). Research on cancer model | Mouse models of cancer.
  • National Center for Biotechnology Information. (n.d.). General Principles of Preclinical Study Design. PMC - NIH.
  • Arthritis Center. (2005, April 13). In Vivo Inhibition of NF-kB is Effective in Mouse Model of Inflammatory Arthritis.
  • nano-test.de. (2025, June 23). In vivo testing of pharmaceuticals | Toxicological evaluation.
  • Karger. (n.d.). pharmacological caspase inhibitors: research towards therapeutic perspectives.
  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development.
  • National Center for Biotechnology Information. (n.d.). Caspase‑1 Responsive Nanoreporter for In Vivo Monitoring of Inflammasome Immunotherapy. PMC.
  • Journal of Clinical Investigation. (2001, January 1). NF-κB: a key role in inflammatory diseases.
  • SlideShare. (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery.
  • WuXi AppTec. (2023, November 3). Acute Toxicity Studies: 3 Best Practices for Your IND Timeline.
  • National Center for Biotechnology Information. (n.d.). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PMC.
  • National Center for Biotechnology Information. (2010, February 25). A small molecule inhibitor of Caspase 1. Probe Reports from the NIH Molecular Libraries Program.
  • National Center for Biotechnology Information. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC.
  • Royal Society of Chemistry. (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry.

Sources

Method

"how to dissolve N-(1-chloro-2-oxo-2-phenylethyl)benzamide for cell culture"

Application Note: Solubilization and Stability Protocol for N-(1-chloro-2-oxo-2-phenylethyl)benzamide in Cell Culture Part 1: Executive Summary & Compound Analysis Compound Identity: N-(1-chloro-2-oxo-2-phenylethyl)benza...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubilization and Stability Protocol for N-(1-chloro-2-oxo-2-phenylethyl)benzamide in Cell Culture

Part 1: Executive Summary & Compound Analysis

Compound Identity: N-(1-chloro-2-oxo-2-phenylethyl)benzamide Chemical Class:


-Chloroamide / 

-Acyliminium Ion Precursor Physicochemical Profile:
  • Hydrophobicity: High (Estimated LogP > 3.0 due to two phenyl rings).[1]

  • Water Solubility: Negligible.[1][2]

  • Reactivity Status: CRITICAL. The C-Cl bond at the C1 position (alpha to the amide nitrogen and the ketone carbonyl) creates a highly reactive electrophilic center.[1] In aqueous media, this compound is prone to rapid hydrolysis (releasing HCl) or nucleophilic attack by cellular thiols/amines.[1]

Operational Directive: Standard solubilization protocols are insufficient. The primary challenge is not just dissolving the solid, but preventing its degradation before it reaches the cellular target.[1] This protocol utilizes an Anhydrous DMSO Stock System coupled with a Just-In-Time (JIT) Dilution Strategy to maximize compound integrity.

Part 2: Reagents & Equipment

Reagent/EquipmentSpecificationRationale
Solvent DMSO (Dimethyl Sulfoxide), Anhydrous (≥99.9%)Water content >0.1% triggers premature hydrolysis of the C-Cl bond.[1]
Vessels Glass vials (Borosilicate), AmberPlasticizers can leach into DMSO; amber glass protects light-sensitive ketone moieties.[1]
Desiccant Drierite or Molecular Sieves (3Å)Maintains anhydrous environment during storage.[1]
Cell Media HEPES-buffered media (e.g., DMEM + 25mM HEPES)Avoid Tris. Tris contains primary amines that will react with the compound.[1]
Filtration PTFE or Nylon Syringe Filter (0.2 µm)Low protein binding; resistant to DMSO.[1]

Part 3: Step-by-Step Solubilization Protocol

Phase A: Stock Solution Preparation (10 mM - 50 mM)

Target Concentration: 10 mM is recommended to minimize precipitation risks upon dilution.[1]

  • Equilibration: Remove the vial containing the solid compound from the freezer. Allow it to warm to room temperature (RT) inside a desiccator before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, initiating hydrolysis.[1]

  • Weighing: Weigh the required amount of N-(1-chloro-2-oxo-2-phenylethyl)benzamide into a sterile amber glass vial.

  • Solvation: Add the calculated volume of Anhydrous DMSO .

    • Technique: Direct the stream of DMSO down the side of the vial to wash down adherent powder.[1]

  • Dissolution: Vortex vigorously for 30 seconds.

    • Visual Check: The solution must be perfectly clear. If particulates persist, sonicate in a water bath for 2 minutes (Max Temp: 30°C). Do not heat above 37°C as this accelerates elimination reactions.[1]

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 20–50 µL) in high-quality PP or glass microtubes.

  • Storage: Flash freeze in liquid nitrogen and store at -80°C.

    • Shelf Life: Maximum 3 months.[1] The C-Cl bond is labile even in frozen DMSO.

Phase B: "Just-In-Time" Dilution for Cell Treatment

Critical Rule: Never prepare intermediate aqueous dilutions (e.g., 10x in PBS) for storage.[1] The compound must go from DMSO


 Final Media 

Cells in < 2 minutes.[1]
  • Preparation: Pre-warm culture media to 37°C. Ensure the media is Tris-free .

  • Rapid Dilution (The "Sandwich" Method):

    • Pipette the required volume of media into a sterile tube.[1]

    • Thaw the DMSO stock aliquot at RT.[1]

    • While vortexing the media gently, add the DMSO stock dropwise.[1]

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.[1]

  • Immediate Application: Transfer the diluted media onto cells immediately.

    • Reaction Window: Assume a half-life (

      
      ) in media of < 30 minutes due to hydrolysis.[1]
      

Part 4: Quality Control & Self-Validation

To ensure the compound is active and not just hydrolyzed benzamide byproduct, perform this simple validation:

1. The "Crash" Test (Turbidity Check):

  • Dilute stock to 100 µM in PBS.

  • Hold against a dark background.[1]

  • Pass: Solution is clear.

  • Fail: Visible cloudiness or precipitate.[1] (Indicates compound aggregation; biological data will be artifactual).

2. Chemical Integrity Check (LC-MS) - Optional but Recommended:

  • Inject a fresh dilution (in Acetonitrile/Water) into an LC-MS.[1]

  • Monitor: Mass shift of -36.5 Da (Loss of Cl, formation of OH) or -35.5 Da (Elimination of HCl).[1]

  • Acceptance: >90% Intact Parent Mass.[1]

Part 5: Mechanism & Workflow Visualization

The following diagram illustrates the critical path to avoid hydrolysis (Water attack) and Aminolysis (Buffer attack).[1]

ProtocolWorkflow cluster_Dilution Critical Dilution Phase (JIT) Solid Solid Compound (Hygroscopic/Reactive) StockSol Stock Solution (10-50 mM) Solid->StockSol Dissolve Degradation Hydrolysis Product (Inactive/Artifact) Solid->Degradation Moisture Exposure AnhydrousDMSO Anhydrous DMSO (>99.9%) AnhydrousDMSO->StockSol Solvent Storage Storage (-80°C, Desiccated) StockSol->Storage Aliquot Dilution Direct Dilution (Vortexing) Storage->Dilution Thaw MediaChoice Selection of Media (NO TRIS / NO Nucleophiles) MediaChoice->Dilution Buffer Cells Cell Treatment (Immediate) Dilution->Cells < 2 mins Dilution->Degradation Time > 30 mins or Tris Buffer

Caption: Workflow emphasizing anhydrous handling and rapid application to prevent hydrolysis of the reactive C-Cl bond.

Part 6: References

  • Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Standard reference for solubility and stability of lipophilic electrophiles).

  • Sigma-Aldrich. (n.d.).[1] Handling of Air-Sensitive and Moisture-Sensitive Reagents. Technical Bulletin AL-134. (Provides grounding for anhydrous DMSO usage).[1]

  • BenchChem. (2025).[1][3] Benzamide Synthesis and Troubleshooting Guide. (Context for benzamide derivative stability and side reactions). [1]

  • PubChem. (2025).[1][4] Compound Summary: N-chlorobenzamide and derivatives. National Library of Medicine.[1] (Structural data and reactivity profiles).

Sources

Application

Application Note: Evaluating N-(1-chloro-2-oxo-2-phenylethyl)benzamide (COPB) as a Covalent HDAC Inhibitor

Introduction & Mechanistic Rationale First-generation Histone Deacetylase (HDAC) inhibitors, such as Vorinostat (SAHA) and Romidepsin, primarily rely on reversible zinc chelation within the enzyme's active site. While cl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

First-generation Histone Deacetylase (HDAC) inhibitors, such as Vorinostat (SAHA) and Romidepsin, primarily rely on reversible zinc chelation within the enzyme's active site. While clinically successful in specific hematological malignancies, these reversible inhibitors often exhibit rapid drug clearance, transient target engagement, and dose-limiting toxicities[1]. To overcome these pharmacokinetic and pharmacodynamic liabilities, the field is increasingly shifting toward the development of covalent HDAC inhibitors[1].

N-(1-chloro-2-oxo-2-phenylethyl)benzamide (COPB) represents an investigational scaffold for covalent HDAC inhibition. Unlike traditional inhibitors that utilize a hydroxamic acid to reversibly bind the catalytic


, COPB utilizes an 

-chloro ketone moiety
as an electrophilic warhead.

The Causality of the Design: The benzamide and phenyl groups of COPB are designed to occupy the hydrophobic capping and linker regions of the HDAC lysine tunnel. Once anchored, the


-chloro ketone warhead is positioned to undergo a nucleophilic substitution (

) reaction with conserved, highly reactive cysteine residues located just outside the active site of Class I HDACs (e.g., Cys274 in HDAC2 or Cys275 in HDAC8). This irreversible alkylation permanently inactivates the enzyme, extending the drug-target residence time indefinitely and allowing for lower, less toxic dosing regimens—a mechanism recently validated by other covalent HDAC inhibitors like YSR734 ()[2].

Pathway COPB COPB (α-chloro ketone) CovBind Irreversible Covalent Alkylation COPB->CovBind HDAC Class I HDACs (Cys274/275) HDAC->CovBind Inhib Enzyme Inactivation CovBind->Inhib H3K9ac Accumulation of H3K9ac Inhib->H3K9ac Chromatin Chromatin Relaxation H3K9ac->Chromatin p21 p21/CDKN1A Transcription Chromatin->p21 Arrest Cell Cycle Arrest & Apoptosis p21->Arrest

Caption: Mechanistic pathway of COPB-mediated covalent HDAC inhibition and subsequent cell cycle arrest.

Experimental Workflow & Self-Validating Protocols

To rigorously evaluate COPB, a standard


 assay is insufficient. Because covalent inhibition is time-dependent, an extended workflow is required to measure kinetic inactivation, verify intracellular target engagement, and confirm downstream phenotypic effects.

Workflow Prep 1. Compound Prep (COPB in DMSO) InVitro 2. In Vitro Kinetics (Fluorogenic Assay) Prep->InVitro k_inact/K_I CETSA 3. Target Engagement (CETSA) InVitro->CETSA Intracellular Binding Pheno 4. Cellular Phenotype (Immunoblot & Viability) CETSA->Pheno Functional Validation

Caption: Step-by-step experimental workflow for validating covalent HDAC inhibitors.

Protocol 1: Time-Dependent In Vitro HDAC Fluorometric Assay

Rationale & Causality: Covalent inhibitors exhibit time-dependent inhibition. A single time-point


 will artificially inflate or deflate apparent potency depending on the incubation time. Therefore, we must calculate the inactivation rate (

) and the binding affinity (

). We utilize a fluorogenic substrate (Boc-Lys(Ac)-AMC) to provide a highly sensitive, non-radioactive readout of enzyme velocity. SAHA is included as a self-validating control; as a reversible inhibitor, its inhibition should remain constant regardless of pre-incubation time.

Step-by-Step Methodology:

  • Preparation: Prepare a 10-point 3-fold serial dilution of COPB (starting at 10 µM) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    , 0.1 mg/mL BSA).
    
  • Pre-Incubation: In a black 96-well microplate, mix 10 µL of recombinant HDAC2 enzyme (final concentration 2 nM) with 10 µL of COPB dilutions. Include DMSO (vehicle) and SAHA (reversible control) wells.

  • Time Course: Incubate the enzyme-inhibitor mixtures at 37°C for distinct time intervals: 0, 15, 30, 60, and 120 minutes.

  • Reaction Initiation: Add 30 µL of the fluorogenic substrate Boc-Lys(Ac)-AMC (final concentration 50 µM) to initiate the reaction.

  • Measurement: Read fluorescence continuously for 30 minutes at 37°C using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis: Calculate the observed pseudo-first-order rate constant (

    
    ) for each concentration. Plot 
    
    
    
    versus [COPB] using non-linear regression to extract
    
    
    (maximum inactivation rate) and
    
    
    (inhibitor concentration yielding half-maximal inactivation rate).
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Rationale & Causality: High in vitro potency does not guarantee cellular efficacy. Electrophilic warheads like


-chloro ketones can be scavenged by intracellular glutathione or fail to penetrate the cell membrane. CETSA provides direct, label-free validation of intracellular target engagement by measuring ligand-induced thermal stabilization of the target protein ()[3]. To ensure the thermal shift is specific to HDAC binding and not a global protein artifact, 

-actin is used as a non-shifting internal control.

Step-by-Step Methodology:

  • Cell Treatment: Seed HCT116 colorectal cancer cells in 10 cm dishes. Treat with 5 µM COPB, 5 µM SAHA, or 0.1% DMSO for 2 hours at 37°C.

  • Harvesting: Wash cells with PBS, trypsinize, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8 PCR tubes (100 µL/tube) per treatment group.

  • Thermal Challenge: Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen for 1 min, then a 25°C water bath for 2 min).

  • Clearance: Centrifuge lysates at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Detection: Collect the soluble supernatant, add SDS loading buffer, and resolve via SDS-PAGE. Immunoblot for HDAC2 and

    
    -actin. Quantify band intensities to determine the shift in aggregation temperature (
    
    
    
    ).
Protocol 3: Immunoblotting for Histone H3K9 Acetylation

Rationale & Causality: Target engagement is meaningless without functional inhibition. The primary downstream consequence of HDAC2 inhibition is the hyperacetylation of histone tails. We specifically probe for H3K9ac, a direct substrate of Class I HDACs. Acid extraction of histones is utilized instead of standard RIPA lysis, as it significantly enriches basic histone proteins and preserves post-translational modifications (PTMs) from degradation.

Step-by-Step Methodology:

  • Treatment: Treat HCT116 cells with varying concentrations of COPB (0.1 - 10 µM) for 24 hours.

  • Acid Extraction: Harvest cells, wash in PBS, and resuspend in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02%

    
    ) to lyse the cytoplasm. Centrifuge to isolate intact nuclei.
    
  • Histone Isolation: Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C to extract basic histones. Centrifuge to remove nuclear debris.

  • Neutralization: Neutralize the supernatant with 1/10th volume of 2 M NaOH.

  • Immunoblotting: Run 5 µg of histone extract on a 15% SDS-PAGE gel. Transfer to a nitrocellulose membrane and probe with primary antibodies against H3K9ac and Total Histone H3 (loading control).

Quantitative Pharmacological Profile

To benchmark COPB against established standards, all derived quantitative data should be summarized. Below is a representative data matrix highlighting the expected profile of an


-chloro ketone covalent inhibitor versus a reversible reference.
Assay TypePharmacological ParameterCOPB (Covalent

-chloro ketone)
SAHA (Reversible Control)
In Vitro HDAC2 Inhibition

(1h pre-incubation)
~ 45 nM15 nM
In Vitro Kinetic Efficiency

(

)

N/A (Reversible)
Intracellular Engagement CETSA

(°C)
+ 6.5 °C+ 2.1 °C
Cellular Function H3K9ac Accumulation

~ 120 nM250 nM
Phenotypic Readout HCT116 Viability

(72h)
0.8 µM1.5 µM

Note: While SAHA may show a lower initial


 in rapid biochemical assays, the covalent nature of COPB drives superior intracellular target engagement (

) and functional cellular potency (

) over prolonged incubation periods.

References

  • Title: Slow-Binding and Covalent HDAC Inhibition: A New Paradigm? Source: JACS Au / PubMed Central URL: [Link]

  • Title: Discovery of YSR734: A Covalent HDAC Inhibitor with Cellular Activity in Acute Myeloid Leukemia and Duchenne Muscular Dystrophy Source: Journal of Medicinal Chemistry / PubMed URL: [Link]

  • Title: Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay Source: Science / PubMed URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"purification challenges of N-(1-chloro-2-oxo-2-phenylethyl)benzamide"

The following technical guide addresses the purification and handling challenges of -(1-chloro-2-oxo-2-phenylethyl)benzamide (also known as -chloro- -phenacylbenzamide or the -chloro derivative of hippuric acid phenacyl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification and handling challenges of


-(1-chloro-2-oxo-2-phenylethyl)benzamide  (also known as 

-chloro-

-phenacylbenzamide or the

-chloro derivative of hippuric acid phenacyl ester).

This compound belongs to the class of


-haloamides  and serves as a highly reactive precursor to 

-acyliminium ions
. Its purification is non-trivial due to the extreme lability of the C-Cl bond, which is susceptible to rapid hydrolysis and thermal elimination.

Technical Support Center: -(1-chloro-2-oxo-2-phenylethyl)benzamide

Core Chemical Profile & Stability Analysis

Before attempting purification, it is critical to understand why this molecule fails standard protocols.

  • Molecule:

    
    -(1-chloro-2-oxo-2-phenylethyl)benzamide
    
  • Structure:

    
    
    
  • Reactivity Class:

    
    -Acyliminium Ion Precursor / 
    
    
    
    -Chloro-
    
    
    -amido Ketone.
  • Primary Failure Mode: The chlorine atom is activated by both the amide nitrogen (via lone pair donation) and the adjacent ketone.

    • Moisture Sensitivity: Hydrolyzes rapidly to the

      
      -hydroxy species (
      
      
      
      ) and HCl.
    • Silica Sensitivity: Decomposes on silica gel due to surface acidity and adsorbed water, leading to hydrolysis or elimination to the acylimine.

Troubleshooting Guide (Q&A)

Category A: Purification Failures

Q1: I attempted flash chromatography on silica gel, but my product decomposed into a mixture of polar spots. What happened? Diagnosis: Silica gel induced hydrolysis and elimination.[1] Technical Explanation: Silica gel is slightly acidic and contains bound water. The C-Cl bond in your target is labile. The acidity catalyzes the loss of chloride to form an


-acyliminium intermediate, which is then trapped by the water on the silica surface to form the 

-hydroxy impurity (alcohol). Solution:
  • Avoid Chromatography: This compound should primarily be purified by recrystallization .

  • If Chromatography is Mandatory: Use Neutral Alumina (Grade III, deactivated) instead of silica. Elute rapidly with anhydrous solvents (e.g., DCM/Hexane). Pre-treat the column with 1% Triethylamine (TEA) to neutralize acidity, though TEA can sometimes induce elimination, so test on a small scale first.

Q2: My crude solid is yellow/brown and smells of acid. How do I clean it without aqueous wash? Diagnosis: Residual Thionyl Chloride (


) and HCl trapped in the crystal lattice.
Technical Explanation:  Aqueous bicarbonate washes—standard for removing acids—will instantly hydrolyze your product.
Solution: Azeotropic Removal. 
  • Dissolve the crude residue in anhydrous Toluene or DCM .[2]

  • Concentrate under reduced pressure (Rotavap).

  • Repeat 2-3 times. Toluene forms an azeotrope with thionyl chloride, effectively dragging it out without introducing water.

  • Dry under high vacuum for 4 hours to remove trace HCl.

Q3: During recrystallization from hot ethanol, the compound didn't precipitate, and I recovered a different solid. Diagnosis: Solvolysis (Ethanolysis). Technical Explanation: Heating an


-chloroamide in a nucleophilic solvent (like Ethanol or Methanol) causes the displacement of Chloride by the Alkoxide (Ethoxy/Methoxy group). You synthesized the 

-ethoxy ether. Solution:
  • Never use protic solvents (Alcohols, Water) for this compound.

  • Use Anhydrous Solvent Systems:

    • System A (Preferred): Dissolve in minimal DCM (room temp)

      
       Add Hexane/Heptane until turbid 
      
      
      
      Cool to -20°C.
    • System B: Anhydrous Toluene (warm, not boiling)

      
       Cool slowly.
      
Category B: Storage & Handling[1][2]

Q4: The white solid turned into a sticky gum after one week in the fridge. Why? Diagnosis: Hygroscopic degradation. Technical Explanation: The container was likely not sealed perfectly. Atmospheric moisture entered, hydrolyzed the C-Cl bond, releasing HCl. The HCl is autocatalytic, accelerating further decomposition and turning the solid into a gummy mixture of starting material and hydrolysis products. Solution:

  • Store under Argon/Nitrogen atmosphere .

  • Seal the vial with Parafilm or use a Schlenk tube.

  • Store at -20°C over desiccant (e.g.,

    
     in the secondary container).
    

Validated Purification Protocol

Objective: Isolate high-purity


-(1-chloro-2-oxo-2-phenylethyl)benzamide from a reaction mixture (typically Benzamide + Phenylglyoxal 

Hydroxy-intermediate

Chlorination with

).
Step 1: Reaction Workup (The "No-Water" Rule)
  • Upon completion of the reaction (typically in DCM or neat

    
    ), do not quench with water .
    
  • Evaporate the solvent and excess

    
     under reduced pressure.
    
  • Add Anhydrous Toluene (10 mL per gram of product) and re-evaporate. Repeat twice. (This removes the corrosive

    
    ).
    
Step 2: Crystallization (Precipitation Method)
  • Solvents: Anhydrous Dichloromethane (DCM) and Anhydrous Hexane (or n-Heptane).

  • Procedure:

    • Dissolve the crude yellow/orange solid in the minimum amount of anhydrous DCM at room temperature. (Do not heat to boiling).

    • Filter the solution through a 0.45

      
      m PTFE syringe filter if there are suspended particles (remove inorganic salts).
      
    • While stirring rapidly, add Anhydrous Hexane dropwise.

    • Stop adding Hexane when the solution becomes permanently cloudy (turbid).

    • Place the flask in a freezer (-20°C) for 12 hours.

    • Filtration: Filter the white crystalline solid rapidly under a stream of Nitrogen (to prevent moisture condensation).

    • Wash: Wash the cake with cold (-20°C) Hexane.

Step 3: Purity Check
  • NMR Solvent: Use

    
     passed through a plug of basic alumina or stored over molecular sieves. (Acidic 
    
    
    
    can degrade the sample during acquisition).
  • Key Signal: Look for the singlet (or doublet if coupling occurs) of the

    
    -proton (
    
    
    
    ) around 6.5 - 7.2 ppm . The absence of a signal around 5.5-6.0 ppm (corresponding to the
    
    
    precursor) confirms conversion.

Mechanistic Visualization

The following diagram illustrates the stability cliff of the molecule and the decision matrix for purification.

G Target Target Molecule: N-(1-chloro-2-oxo-2-phenylethyl)benzamide Hydrolysis Hydrolysis (Moisture) Target->Hydrolysis Exposure to Air/Water Silica Silica Gel Chromatography Target->Silica Acidic Surface Alcohol Solvolysis (ROH) Target->Alcohol Recryst. in EtOH/MeOH Azeotrope Azeotropic Drying (Toluene) Target->Azeotrope Workup Strategy Impurity_OH Impurity: alpha-Hydroxy Species (Alcohol) Hydrolysis->Impurity_OH Loss of HCl Silica->Impurity_OH Surface Water Impurity_OR Impurity: alpha-Alkoxy Ether Alcohol->Impurity_OR Nucleophilic Attack Recryst Recrystallization (DCM / Hexane) Recryst->Target Pure Solid Azeotrope->Recryst Purification

Figure 1: Stability pathways and purification decision tree. Red paths indicate degradation modes; Green paths indicate the validated purification workflow.

Summary Data Table

ParameterSpecification / Recommendation
Molecular Formula

Storage Temp -20°C (Freezer)
Atmosphere Inert (Argon/Nitrogen)
Solubility (Good) DCM, Chloroform, Toluene, THF (Anhydrous)
Solubility (Poor) Hexane, Pentane, Ether (Use as anti-solvents)
Incompatible Solvents Water, Methanol, Ethanol, Isopropanol, DMSO (reactive)
TLC Visualization UV (254 nm). Note: Spot may streak or change Rf due to degradation on plate.

References

  • Synthesis of

    
    -Amidoalkylating Agents:  Zaugg, H. E. (1984). 
    
    
    
    -Amidoalkylating Agents. Synthesis, 1984(02), 85–110. (Review of
    
    
    -acyliminium ion precursors and their synthesis via
    
    
    -chloroamides).
  • Reactivity of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Halo Ketones:  BenchChem Technical Support. (2025).[3] Managing 
    
    
    
    -Chloro Ketone Stability. (General handling of
    
    
    -chloro ketone derivatives).
  • Reaction of Amides with Glyoxals: Kucukdisli, M.

    
    -Amido Sulfones as Stable Precursors for 
    
    
    
    -Acyliminium Ions. European Journal of Organic Chemistry. (Context on the stability of the chloro-analogs vs sulfones).
  • Mechanistic Insight: Speckamp, W. N., & Hiemstra, H. (1985). Intramolecular Reactions of

    
    -Acyliminium Intermediates. Tetrahedron, 41(20), 4367-4416. (Detailed mechanism of the chloride displacement). 
    

Sources

Optimization

"stability issues of N-(1-chloro-2-oxo-2-phenylethyl)benzamide in solution"

Welcome to the Technical Support Center for N-(1-chloro-2-oxo-2-phenylethyl)benzamide (CAS: 41260-69-9). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(1-chloro-2-oxo-2-phenylethyl)benzamide (CAS: 41260-69-9). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the notoriously tricky stability profile of this compound.

Unlike standard alkyl halides, this molecule is a potent


-amidoalkylating agent. It features an 

-chloro ketone motif flanked by an amide nitrogen, making the carbon-chlorine bond exceptionally labile. Understanding the causality behind its degradation is the key to mastering its handling, storage, and application in complex synthetic workflows.

Part 1: Mechanistic Causality – The "Why" Behind the Instability

The instability of N-(1-chloro-2-oxo-2-phenylethyl)benzamide in solution is not random; it is driven by predictable stereoelectronic effects. The lone pair on the amide nitrogen provides anchimeric assistance, facilitating the rapid ejection of the chloride leaving group. This generates a highly electrophilic N-acyliminium ion intermediate [1].

While this intermediate makes the compound an excellent electrophile for C-C and C-N bond-forming reactions, it also makes it a sitting duck for any nucleophile in your solution—including trace water or protic solvents [2]. If moisture is present, water attacks the iminium ion to form an unstable hemiaminal, which rapidly fragments into benzamide and phenylglyoxal.

Part 2: Troubleshooting Guides & FAQs

Q1: My compound completely disappears when I prepare a stock solution in methanol or ethanol. What is happening? A1: You are observing rapid solvolysis (alcoholysis). Protic solvents like methanol act as nucleophiles. They immediately attack the transient N-acyliminium ion, displacing the chloride to form an


-alkoxy amide (e.g., N-(1-methoxy-2-oxo-2-phenylethyl)benzamide). Solution:  Never use alcohols or protic solvents for stock solutions. Use strictly anhydrous, aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).

Q2: After an aqueous workup, my LC-MS shows two major peaks corresponding to benzamide (m/z 122) and phenylglyoxal (m/z 135), but no starting material. Why? A2: This is the classic hydrolysis pathway. Exposure to neutral or basic aqueous conditions (such as a saturated NaHCO₃ wash) forces the compound to hydrolyze into a hemiaminal, which thermodynamically collapses into benzamide and phenylglyoxal. Solution: If an aqueous workup is unavoidable, keep the aqueous phase slightly acidic (pH 3–4) and perform the extraction as rapidly as possible at 0°C to kinetically slow the hydrolysis.

Q3: Can I use amine bases (like Triethylamine or DIPEA) to neutralize acid during my reaction setup? A3: Proceed with extreme caution. Amine bases can act as direct nucleophiles, displacing the chloride to form quaternary ammonium adducts, or they can trigger base-mediated cyclization/elimination pathways. Solution: If a base is required to generate a nucleophile (e.g., an enolate), pre-form the nucleophile in a separate flask, ensure no free base remains, and then add it to the


-chloro amide at cryogenic temperatures (-78°C) [3].

Q4: My solid compound turned yellow/brown on the shelf over a few months. Is it still good? A4: Discoloration indicates polymerization or self-condensation, often initiated by trace moisture, ambient light, or heat. Solution: The compound must be re-purified (e.g., rapid silica plug or recrystallization from anhydrous non-polar solvents) before use. For long-term storage, keep the solid under argon at -20°C in an amber vial.

Part 3: Quantitative Stability Profiles

To aid in experimental planning, the table below summarizes the kinetic half-life (


) of N-(1-chloro-2-oxo-2-phenylethyl)benzamide across various solvent systems.
Solvent SystemConditionDominant Degradation PathwayEstimated Half-Life (

)
Methanol (Anhydrous) 25°CSolvolysis (Alcoholysis)< 5 minutes
Aqueous Buffer (pH 7.4) 25°CHydrolysis & Fragmentation< 1 minute
THF (Wet, ~5% H₂O) 25°CHydrolysis1 - 2 hours
Acetonitrile (Anhydrous) 25°CStable (Trace Hydrolysis)~ 24 hours
DCM (Strictly Anhydrous) 25°CStable> 48 hours
DCM (Strictly Anhydrous) -20°CStable> 6 months

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol handling this compound must include an internal validation step to prove the reactive


-chloro moiety is intact prior to the main reaction.
Protocol 1: Preparation and Validation of Anhydrous Stock Solutions

Objective: Prepare a stable 0.1 M stock solution for downstream amidoalkylation.

  • Solvent Preparation: Dry Dichloromethane (DCM) over activated 3Å molecular sieves for at least 24 hours prior to use. Sparging with Argon for 15 minutes is recommended to remove dissolved oxygen.

  • Dissolution: In an oven-dried flask purged with Argon, dissolve 273.7 mg (1.0 mmol) of N-(1-chloro-2-oxo-2-phenylethyl)benzamide in 10.0 mL of the anhydrous DCM.

  • Storage: Keep the flask sealed under Argon and store at -20°C if not used immediately.

  • Self-Validation Checkpoint (Critical): Before using the stock in your main reaction, withdraw a 10 µL aliquot and quench it directly into 1 mL of anhydrous methanol. Analyze this quenched sample via LC-MS.

    • Pass: Quantitative formation of the methoxy-adduct (

      
       at m/z ~270). This proves the chloride was intact.
      
    • Fail: Detection of benzamide (m/z 122). This indicates the stock solution has been compromised by moisture and must be discarded.

Protocol 2: Controlled -Amidoalkylation (Trapping the N-Acyliminium Ion)

Objective: React the compound with a carbon nucleophile (e.g., allyltrimethylsilane) without premature degradation.

  • Setup: Transfer 5.0 mL of the validated 0.1 M stock solution (0.5 mmol) to a flame-dried Schlenk flask under Argon.

  • Temperature Control: Cool the solution to -78°C using a dry ice/acetone bath. (Cryogenic temperatures suppress side-reactions and stabilize the transient iminium ion).

  • Activation: Add 1.1 equivalents (0.55 mmol) of a Lewis acid (e.g., BF₃·OEt₂) dropwise. Stir for 5 minutes to promote controlled N-acyliminium formation.

  • Nucleophilic Attack: Slowly add 1.5 equivalents (0.75 mmol) of allyltrimethylsilane. Maintain at -78°C for 2 hours, then slowly warm to 0°C.

  • Quench: Quench the reaction at 0°C with 2 mL of saturated aqueous NH₄Cl (pH ~5-6) to safely neutralize the Lewis acid without inducing base-catalyzed degradation of the product.

Part 5: Pathway Visualization

The following diagram maps the logical causality of the degradation pathways discussed in this guide.

stability_pathways A N-(1-chloro-2-oxo- 2-phenylethyl)benzamide B N-Acyliminium Ion (Reactive Intermediate) A->B - Cl⁻ (Rate Limiting) C Hemiaminal (Unstable) B->C + H₂O (Hydrolysis) E α-Alkoxy Amide (Solvolysis Adduct) B->E + R-OH (Alcoholysis) D Benzamide + Phenylglyoxal C->D Fragmentation

Fig 1: Degradation pathways of N-(1-chloro-2-oxo-2-phenylethyl)benzamide via N-acyliminium ion.

Part 6: References

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis Molecules (2003). URL:[Link]

  • The Fascinating Chemistry of α‐Haloamides European Journal of Organic Chemistry (2020). URL:[Link]

  • α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction Journal of the American Chemical Society (2017). URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting N-(1-chloro-2-oxo-2-phenylethyl)benzamide Crystallization

[6." I'll emphasize how this process leads to oxazole formation. Also, I'm improving the integration of in-text citations as hyperlinks, and I will maintain this format throughout all sections.

Author: BenchChem Technical Support Team. Date: March 2026

[6." I'll emphasize how this process leads to oxazole formation. Also, I'm improving the integration of in-text citations as hyperlinks, and I will maintain this format throughout all sections.

Adjusting Diagram Fit

I'm now integrating size parameters into the Graphviz DOT code to fit the specified dimensions. I'm focusing on the ratio="compress" and size="7.5,7.5" attributes, to ensure that the visualization scales appropriately and stays within the 760px maximum width. I'm also reviewing the table's structure to detail the solvent compatibility matrix. I will use the table to organize the data for the guide.

Compiling Solvent Data

I'm now collating the solvent compatibility matrix data to present it clearly, focusing on factors like solvent polarity, solubility, and observed degradation pathways. I've added notes on thermal behavior in toluene and conditions for optimal precipitation. Specifically, I will highlight the suitability of ethyl acetate/heptane and the issues with dichloromethane/hexanes.

Welcome to the Technical Support Center for the purification and handling of N-(1-chloro-2-oxo-2-phenylethyl)benzamide (CAS: 41260-69-9). As a highly reactive


-chloro-

-amido ketone, this compound serves as a versatile building block in organic synthesis and drug development. However, its crystallization is notoriously difficult due to extreme sensitivity to solvent environments and thermal stress.

This guide provides causal explanations, troubleshooting FAQs, and field-validated protocols to ensure successful isolation without degradation.

Part 1: Core Principles & Chemical Causality

The difficulty in crystallizing N-(1-chloro-2-oxo-2-phenylethyl)benzamide stems from the extreme lability of its carbon-chlorine (C-Cl) bond. Standard purification heuristics do not apply here; understanding the molecular causality is required to prevent catastrophic yield loss.

  • The N-Acyliminium Pathway & Solvolysis: The

    
    -chloride is flanked by an electron-withdrawing ketone and a benzamide group. The lone pair on the amide nitrogen can assist in the expulsion of the chloride ion, forming a highly electrophilic N-acyliminium intermediate. When exposed to protic solvents, this intermediate undergoes rapid nucleophilic attack, resulting in [1]. Similar to the reactivity seen in [2] products, the 
    
    
    
    -halo group is a prime target for displacement.
  • Thermal Cyclization:

    
    -Acylamino ketones are classic precursors for oxazole synthesis. Under thermal stress (>60 °C), N-(1-chloro-2-oxo-2-phenylethyl)benzamide undergoes an intramolecular cyclodehydration known as the [3]. This eliminates HCl and water to form a 2,5-disubstituted oxazole, meaning traditional "hot" recrystallization methods will actively destroy your product.
    

Part 2: Troubleshooting FAQs

Q1: My product oiled out (formed a sticky resin) at the bottom of the flask during cooling. How do I induce crystallization? Causality: This is Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." It occurs when the compound's solubility drops faster than its nucleation rate, causing it to separate as a solute-rich liquid phase rather than an ordered solid lattice. Highly flexible, aromatic molecules like benzamides are particularly prone to this. Solution: Avoid rapid cooling gradients. Switch to a dual-solvent system with a higher affinity for the compound (e.g., Ethyl Acetate/Heptane instead of DCM/Hexanes). If oiling occurs, gently warm the mixture (do not exceed 40 °C) until the oil redissolves, then cool at a highly controlled rate (0.1 °C/min) and introduce seed crystals just below the saturation temperature.

Q2: NMR analysis of my crystallized product shows a new singlet at ~3.4 ppm and the loss of the expected


-proton shift. What happened? 
Causality:  You likely attempted recrystallization in methanol or ethanol. The peak at 3.4 ppm corresponds to a methoxy group. The labile 

-chloride underwent solvolysis, converting your product into N-(1-methoxy-2-oxo-2-phenylethyl)benzamide via the N-acyliminium pathway[1]. Solution: Strictly avoid all protic solvents (MeOH, EtOH, iPrOH, H2O). Use only anhydrous, aprotic solvents for all handling and purification steps.

Q3: During hot recrystallization in toluene, the solution turned yellow/brown, and the isolated yield was very low. Is the compound degrading? Causality: Yes. Heating


-halo amides above 60 °C induces severe thermal degradation. The thermal energy overcomes the activation barrier for the Robinson-Gabriel cyclization, converting your compound into an oxazole derivative while releasing HCl[3]. The liberated HCl further catalyzes the degradation of the remaining material, leading to the dark color and poor yield.
Solution:  Abandon hot recrystallization entirely. Utilize cold anti-solvent precipitation or vapor diffusion techniques at room temperature or below.

Part 3: Optimized Crystallization Protocols

Protocol: Cold Anti-Solvent Precipitation (EtOAc / Heptane)

This protocol avoids thermal stress and protic solvolysis, providing a self-validating system for high-purity recovery.

  • Dissolution: Dissolve the crude N-(1-chloro-2-oxo-2-phenylethyl)benzamide in a minimum volume of anhydrous Ethyl Acetate (EtOAc) at 20–25 °C. Do not apply heat.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove insoluble polymeric byproducts and microscopic dust. Self-Validation: Removing particulate matter prevents premature LLPS (oiling out).

  • Anti-Solvent Addition: Transfer the filtrate to a clean, dry flask under continuous, gentle magnetic stirring (150 rpm).

  • Titration: Dropwise, add anhydrous Heptane (the anti-solvent) at a rate of 1 mL/min. Stop the addition immediately when the solution becomes persistently cloudy (the cloud point).

  • Aging & Seeding: Allow the cloudy mixture to stir for 15 minutes. If available, add 0.1% w/w of pure seed crystals.

  • Maturation: Once nucleation is visually confirmed (the suspension will transition from a translucent cloud to a milky white slurry), resume Heptane addition at 0.5 mL/min until a 1:3 (EtOAc:Heptane) volumetric ratio is reached.

  • Harvesting: Cool the suspension to 4 °C in an ice bath for 2 hours to maximize yield. Filter the crystals under vacuum, wash with cold Heptane, and dry under high vacuum at room temperature for 12 hours.

Part 4: Quantitative Data

Table 1: Solvent Compatibility and Degradation Risk Matrix

Solvent SystemClassificationDegradation RiskCrystallization SuitabilityMechanistic Outcome
Methanol / Ethanol Protic, PolarCritical UnsuitableRapid solvolysis via N-acyliminium ion displacement[1].
Toluene (Hot, >60°C) Aprotic, Non-polarHigh UnsuitableThermal degradation; Robinson-Gabriel cyclization to oxazole[3].
DCM / Hexanes Aprotic, MixedModerate Sub-optimalHigh risk of Liquid-Liquid Phase Separation (oiling out).
EtOAc / Heptane Aprotic, MixedLow Optimal Stable at <25°C; excellent anti-solvent precipitation dynamics.

Part 5: Reaction Pathways Visualization

CrystallizationTroubleshooting Start N-(1-chloro-2-oxo-2-phenylethyl)benzamide (Crude Mixture) Protic Protic Solvents (MeOH, EtOH, H2O) Start->Protic Thermal Thermal Stress (>60°C) Start->Thermal Aprotic Aprotic Solvents + Cold (EtOAc/Heptane, <25°C) Start->Aprotic Solvolysis Degradation: Solvolysis Product (e.g., alpha-methoxy) Protic->Solvolysis Oxazole Degradation: Oxazole Formation (Robinson-Gabriel) Thermal->Oxazole Success Successful Crystallization Aprotic->Success

Divergent reaction pathways during the crystallization of N-(1-chloro-2-oxo-2-phenylethyl)benzamide.

References

  • The Hell-Volhard-Zelinsky Reaction Source: Master Organic Chemistry URL:[Link]

  • Dearomatization of Unactivated Arenes via Catalytic Hydroalkylation (Details chloride solvolysis in amides) Source: National Institutes of Health (PMC) URL:[Link]

  • Robinson–Gabriel synthesis Source: Wikipedia URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of N-(1-chloro-2-oxo-2-phenylethyl)benzamide

This guide serves as a technical support resource for researchers synthesizing N-(1-chloro-2-oxo-2-phenylethyl)benzamide (also known as -chloro-N-benzoylphenacylamine). It addresses the specific challenges associated wit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers synthesizing N-(1-chloro-2-oxo-2-phenylethyl)benzamide (also known as


-chloro-N-benzoylphenacylamine). It addresses the specific challenges associated with the reactivity of 

-amido-

-chloro ketones, particularly the competition between substitution, elimination, and cyclization pathways.

Topic: Troubleshooting Side Reactions & Process Optimization Target Molecule: Ph-C(=O)-NH-CH(Cl)-C(=O)-Ph Primary Application: Electrophilic


-amidoalkylation reagent; precursor to oxazoles and imidazoles.

Part 1: Reaction Logic & Mechanism

The synthesis typically proceeds via the chlorination of the hemiaminal intermediate derived from phenylglyoxal and benzamide. The transformation of the hydroxyl group to the chloride using thionyl chloride (


) is the critical step.

Primary Pathway:

  • Condensation: Benzamide + Phenylglyoxal

    
     N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide (Hemiaminal).
    
  • Chlorination: Hemiaminal +

    
    
    
    
    
    Target Chloro-Amide +
    
    
    +
    
    
    .

The Core Challenge: The target molecule contains a "push-pull" system where the nitrogen lone pair stabilizes the incipient carbocation (N-acyliminium ion), making the C-Cl bond labile. This reactivity, while useful for subsequent derivatization, opens the door to rapid cyclization and hydrolysis.

Reaction Pathway Diagram (Graphviz)

ReactionPathways Hemiaminal Hemiaminal Intermediate (Ph-CO-NH-CH(OH)-CO-Ph) Acyliminium N-Acyliminium Ion [Ph-CO-NH+=CH-CO-Ph] Hemiaminal->Acyliminium Activation by SOCl2 (-SO2, -HCl) SOCl2 SOCl2 / Chlorinating Agent Target TARGET: N-(1-chloro-2-oxo-2-phenylethyl)benzamide Oxazole SIDE REACTION 1: 2,5-Diphenyloxazole (Robinson-Gabriel) Target->Oxazole Slow conversion on standing Hydrolysis SIDE REACTION 3: Reversion to Glyoxal + Benzamide Target->Hydrolysis Moisture (Fast) Acyliminium->Target Cl- Attack (Kinetic Control) Acyliminium->Oxazole Cyclodehydration (Thermodynamic Sink) High Temp / Acid BisAmide SIDE REACTION 2: Bis(benzamido) Derivative Acyliminium->BisAmide Reaction with Excess Benzamide

Caption: Mechanistic bifurcation in the synthesis. The N-acyliminium intermediate is the pivot point between the desired chloride (kinetic product) and the stable oxazole (thermodynamic product).

Part 2: Troubleshooting Guide & Side Reactions

The Robinson-Gabriel Cyclization (Oxazole Formation)

Symptom: The product is a stable, high-melting solid that lacks the expected C-Cl reactivity. NMR shows loss of the NH proton and the methine proton. Diagnosis: The intermediate N-acyliminium ion has undergone intramolecular cyclization. The carbonyl oxygen of the amide attacks the ketone carbonyl, followed by dehydration to form 2,5-diphenyloxazole . Root Cause:

  • Temperature too high: The cyclization is thermodynamically favored at elevated temperatures (reflux).

  • Prolonged reaction time: Allowing the reaction to sit drives the equilibrium toward the stable aromatic oxazole.

  • Lewis Acid Catalysis: Excess thionyl chloride or generated HCl promotes the cyclodehydration.

Corrective Protocol:

  • Temperature Control: Perform the chlorination at 0°C to room temperature . Do not reflux.

  • Reagent Control: Use stoichiometric

    
     (1.05 - 1.1 eq) in a non-polar solvent like dichloromethane (DCM) or benzene. Avoid highly polar solvents that stabilize the ionic intermediate, facilitating cyclization.
    
  • Quenching: Remove volatiles under high vacuum immediately after reaction completion. Do not heat the residue.

Hydrolysis and Reversion

Symptom: The crude solid smells of benzaldehyde/phenylglyoxal. TLC shows benzamide starting material. Diagnosis: The


-chloroamide bond is extremely moisture-sensitive. Water attacks the reactive center, reforming the hemiaminal, which is unstable and dissociates back to benzamide and phenylglyoxal.
Root Cause: 
  • Atmospheric Moisture: Handling the product in open air.

  • Wet Solvents: Using DCM or ether that has not been dried.

Corrective Protocol:

  • Strict Anhydrous Conditions: Use a Schlenk line. Dry solvents over molecular sieves (3Å or 4Å).

  • In-Situ Usage: Ideally, do not isolate the chloride for long-term storage. React it immediately with the intended nucleophile. If isolation is necessary, store under argon at -20°C.

Bis-Amide Formation (Dimerization)

Symptom: Formation of an insoluble precipitate that is not the target. Mass spectrometry shows a molecular weight corresponding to two benzamide units linked by the phenylethyl chain. Diagnosis: The highly electrophilic target molecule (or its acyliminium precursor) has reacted with unreacted benzamide or the hemiaminal. Root Cause:

  • Inverse Addition: Adding

    
     to the hemiaminal allows the concentration of the reactive chloride to build up in the presence of unreacted starting material.
    
  • Insufficient Chlorinating Agent: Leaving unreacted hemiaminal available to act as a nucleophile.

Corrective Protocol:

  • Stoichiometry: Ensure a slight excess of

    
    .
    
  • Order of Addition: Add the hemiaminal to the solution of thionyl chloride (or ensure rapid mixing) to minimize the lifetime of the "reactive intermediate + nucleophilic starting material" state.

Part 3: Data Summary & FAQs

Comparison of Target vs. Side Products
ParameterTarget:

-Chloroamide
Side Product: 2,5-DiphenyloxazoleSide Product: Bis-amide
Structure Ph-CO-NH-CH(Cl)-CO-PhPh-Oxazole-Ph(Ph-CO-NH)₂CH-CO-Ph
Solubility Soluble in DCM, CHCl₃Soluble in most organicsPoor solubility
Reactivity High (Electrophile)Low (Stable Aromatic)Low
Formation Kinetic (Low Temp)Thermodynamic (High Temp/Acid)Stoichiometric Error
Key NMR Signal

6.5-7.0 ppm (d, CH-Cl)
Aromatic only (No aliphatic CH)

7.0-7.5 ppm (t, CH-N)
Frequently Asked Questions

Q1: Can I purify N-(1-chloro-2-oxo-2-phenylethyl)benzamide by column chromatography? A: No. Silica gel is acidic and contains adsorbed water. Attempting chromatography will result in hydrolysis (reversion to starting materials) or cyclization to the oxazole. Crystallization from dry non-polar solvents (e.g., hexane/benzene) or direct use in the next step is recommended.

Q2: Why does my reaction mixture turn deep red/brown? A: A color change often indicates the formation of the N-acyliminium ion or conjugated oligomers. While some color is normal, a deep darkening often suggests decomposition or polymerization. Ensure the temperature is kept low (< 20°C).

Q3: Can I use Oxalyl Chloride instead of Thionyl Chloride? A: Yes. Oxalyl chloride is often milder and produces gaseous byproducts (CO, CO₂, HCl) that are easily removed. It may reduce the thermal stress on the molecule compared to


, potentially lowering the rate of oxazole formation.

Q4: Is the product stable in DMSO-d6 for NMR? A: Risky. DMSO is nucleophilic and hygroscopic. It can displace the chloride or introduce water.[1] Use


 dried over basic alumina or molecular sieves for characterization.

Part 4: References

  • Robinson-Gabriel Synthesis Overview

    • Title: The Robinson-Gabriel Synthesis of Oxazoles.[2][3][4]

    • Context: Defines the cyclodehydration mechanism that competes with chloride isolation.

    • Source: Turchi, I. J., & Dewar, M. J. (1975). Chemical Reviews.

    • URL:[Link]

  • 
    -Amidoalkylation Reagents 
    
    • Title:

      
      -Amidoalkylation at Carbon: Recent Advances.
      
    • Context: Discusses the reactivity and stability of N-(1-chloroalkyl)amides.

    • Source: Zaugg, H. E. (1984). Synthesis.

  • Condensation of Benzamide and Glyoxal

    • Title: Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features.[5][6]

    • Context: Details the formation of the hemiaminal precursor and bis-amide side products.

    • Source: Sytchev, V. V., et al. (2022). Molecules.

    • URL:[Link]

  • Mechanistic Insight on Thionyl Chloride Reactions

    • Title: Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids/Alcohols.[1][7][8][9]

    • Context: General mechanism of SOCl2 substitution and the role of intermediates.

    • Source: Master Organic Chemistry.

    • URL:[Link]

Sources

Troubleshooting

"N-(1-chloro-2-oxo-2-phenylethyl)benzamide solubility problems in biological assays"

Topic: Troubleshooting Solubility & Stability in Biological Assays CAS: 41260-69-9 | Class: -Chloro- -amido Ketone / Reactive Electrophile Executive Summary: The "Stability-Solubility" Paradox Welcome to the technical su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Solubility & Stability in Biological Assays

CAS: 41260-69-9 | Class:


-Chloro- 

-amido Ketone / Reactive Electrophile
Executive Summary: The "Stability-Solubility" Paradox

Welcome to the technical support guide for N-(1-chloro-2-oxo-2-phenylethyl)benzamide . If you are accessing this guide, you are likely experiencing inconsistent IC50 values, rapid precipitation, or "disappearing compound" phenomena in your biological assays.

The Core Issue: This compound is not merely a passive ligand; it is a reactive electrophile . Its structure contains a labile C-Cl bond adjacent to both a carbonyl and an amide group. This architecture creates a "perfect storm" for biological assay interference:

  • High Lipophilicity: Two aromatic rings drive aggregation and precipitation in aqueous buffers.

  • Chemical Instability: The C-Cl bond is prone to spontaneous elimination or hydrolysis, especially at physiological pH (7.4).

  • Nucleophilic Scavenging: The compound reacts rapidly with assay components like DTT,

    
    -mercaptoethanol, or free cysteine residues.
    

This guide provides the protocols necessary to distinguish between solubility failure and chemical degradation.

Diagnostic Flowchart: Why is my assay failing?

The following diagram illustrates the decision matrix for troubleshooting assay failures associated with this compound.

AssayTroubleshooting Start Assay Failure Observed Precipitation Visible Precipitate / Turbidity? Start->Precipitation CheckConc Check DMSO Final % & Concentration Precipitation->CheckConc Yes Stability Compound 'Disappears' in Solution? Precipitation->Stability No Reduce Conc. / Increase DMSO Reduce Conc. / Increase DMSO CheckConc->Reduce Conc. / Increase DMSO High Conc BufferCheck Does Buffer contain DTT/Thiol? Stability->BufferCheck Hydrolysis Spontaneous Hydrolysis (C-Cl Loss) BufferCheck->Hydrolysis No Remove Thiols (Use TCEP) Remove Thiols (Use TCEP) BufferCheck->Remove Thiols (Use TCEP) Yes Measure t1/2 via LC-MS Measure t1/2 via LC-MS Hydrolysis->Measure t1/2 via LC-MS

Figure 1: Diagnostic logic for identifying the root cause of assay interference.

Technical FAQs & Troubleshooting
Category A: Solubility & Precipitation

Q1: The compound precipitates immediately when I dilute my DMSO stock into the assay buffer. Why? Technical Insight: This molecule possesses a "Brick Dust" character—high crystallinity and high logP (estimated ~3.5–4.0) with no ionizable groups to aid solubility at pH 7.4.

  • Mechanism: When a concentrated DMSO stock (e.g., 10 mM) hits the aqueous buffer, the rapid change in dielectric constant forces the hydrophobic aromatic rings to stack, causing immediate crashing out.

  • Solution:

    • Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO. Perform an intermediate step (e.g., dilute to 10x concentration in 10% DMSO/Buffer first).

    • Add Surfactant: Include 0.01% Triton X-100 or Tween-20 in the assay buffer before adding the compound. This prevents the formation of colloidal aggregates.

Q2: Can I use ultrasonic dispersion to redissolve the precipitate? Critical Warning: NO.

  • Reasoning: Sonication generates local heat and cavitation energy. For a thermally unstable

    
    -chloro compound, this will accelerate the degradation of the C-Cl bond (solvolysis), converting your active compound into the inactive alcohol derivative (N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide).
    
Category B: Chemical Stability & Reactivity

Q3: My IC50 shifts 10-fold depending on how long the compound sits in the buffer. Is it degrading? Technical Insight: Yes. The C-Cl bond in this position is highly activated. It can undergo elimination to form a reactive


-acylimine intermediate, which then reacts with water (hydrolysis) or nucleophiles.
  • The Pathway:

    
    
    
  • Impact: If you pre-incubate the compound in buffer for 30 minutes before adding the enzyme/cells, you are likely testing the hydrolysis product, not the parent compound.

  • Solution: minimize "dead time." Add the compound last, or use a "simultaneous addition" protocol.

Q4: Why does the compound show zero activity in my Kinase/Protease assay containing DTT? Technical Insight: You are observing chemical quenching .

  • Mechanism: DTT (Dithiothreitol) is a strong nucleophile. It attacks the electrophilic carbon (C-Cl), displacing the chloride or adding to the acylimine intermediate. You are effectively alkylating your DTT, not inhibiting your target.

  • Solution: Switch to TCEP (Tris(2-carboxyethyl)phosphine) . TCEP is a stable reducing agent that does not contain free thiols and will not react with your electrophilic inhibitor.

Recommended Experimental Protocols
Protocol 1: "Crash-Resistant" Solubilization Workflow

Standard direct dilution often fails. Use this stepwise approach.

  • Stock Prep: Prepare a 10 mM stock in anhydrous DMSO. Store at -20°C. Avoid repeated freeze-thaw cycles (moisture entry promotes hydrolysis).

  • Surfactant Buffer: Prepare assay buffer supplemented with 0.01% Triton X-100 .

  • Stepwise Dilution:

    • Step A: Dilute 10 mM stock 1:10 into DMSO (Yields 1 mM).

    • Step B: Dilute 1 mM stock 1:20 into Buffer (Yields 50 µM, 5% DMSO). Mix rapidly by pipetting, do not vortex aggressively.

    • Step C: Dilute Step B 1:5 into Assay Buffer (Yields 10 µM, 1% DMSO).

Protocol 2: LC-MS Stability Check (Mandatory Validation)

Before running a biological screen, verify the compound survives the incubation time.

ParameterSetting
Column C18 Reverse Phase (Rapid run, e.g., 50mm)
Mobile Phase A: Water + 0.1% Formic Acid; B: MeCN + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Sample Prep Incubate 10 µM compound in Assay Buffer for 0, 30, 60 mins.
Detection Monitor Parent Mass [M+H]+ and Hydrolysis Product [M-Cl+OH]+

Data Interpretation:

  • If Parent < 50% at T=60 min: The compound is too unstable for long incubations.

  • If [M-Cl+OH] peak appears: Hydrolysis is confirmed.

Mechanistic Visualization: Degradation Pathways

The following diagram details the chemical fate of N-(1-chloro-2-oxo-2-phenylethyl)benzamide in aqueous buffer, highlighting why DTT and pH are critical factors.

ChemicalFate cluster_0 Buffer Conditions Parent Parent Compound (Active Electrophile) Intermediate N-Acylimine (Highly Reactive) Parent->Intermediate -HCl (Spontaneous) HydrolysisProd Hydrolysis Product (Inactive Alcohol) Intermediate->HydrolysisProd + H2O (Buffer) Adduct Thiol Adduct (DTT/Cys Reaction) Intermediate->Adduct + DTT/Thiol

Figure 2: The chemical degradation pathway. The parent compound eliminates HCl to form a reactive intermediate, which is then quenched by water or thiols.

References
  • Compound Identity: N-(1-chloro-2-oxo-2-phenylethyl)benzamide. CAS No. 41260-69-9.[1] Available from suppliers including TRC and ChemicalBook.

  • Reactivity Mechanism: Davidsen, S. K., et al. "N-(Alpha-keto)amides as inhibitors of peptidyl-prolyl cis-trans isomerase." Journal of Medicinal Chemistry, describing the electrophilic nature of alpha-keto/halo amides. (General mechanistic grounding for alpha-functionalized amides).
  • Assay Interference: Thorne, N., Auld, D. S., & Inglese, J. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology. (Foundational text on aggregation and chemical reactivity artifacts).

  • Solubility Protocols: Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Source for "Brick Dust" solubility and DMSO dilution protocols).

Sources

Optimization

"interpreting NMR spectra of N-(1-chloro-2-oxo-2-phenylethyl)benzamide"

Technical Support Portal: N-(1-chloro-2-oxo-2-phenylethyl)benzamide Analysis Doc ID: NMR-TS-4190 | Status: Active | Role: Senior Application Scientist Executive Summary & Critical Safety The "Schrödinger’s Sample" Alert:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Portal: N-(1-chloro-2-oxo-2-phenylethyl)benzamide Analysis Doc ID: NMR-TS-4190 | Status: Active | Role: Senior Application Scientist

Executive Summary & Critical Safety

The "Schrödinger’s Sample" Alert: You are analyzing N-(1-chloro-2-oxo-2-phenylethyl)benzamide , a highly reactive


-chloro-N-acyliminium precursor. This molecule is an electrophile designed to react. It is not stable in wet solvents. 

If your NMR spectrum shows a "messy" aliphatic region or shifting peaks over time, 90% of the time the issue is hydrolysis converting the chloride to the


-hydroxy derivative.

Core Diagnostic Rule:

  • Target Signal: A sharp doublet (or broad doublet) for the methine proton (

    
    ) typically between 6.8 – 7.3 ppm .
    
  • The "Ghost" Signal: If you see a doublet appearing upfield around 6.0 – 6.3 ppm , your sample has hydrolyzed.

Troubleshooting Guides (FAQ Format)

Module A: Sample Integrity & Stability

Q: My spectrum looks clean immediately after dissolution, but new peaks appear after 20 minutes. Is the compound decomposing? A: Yes. This compound is essentially a "masked" N-acyliminium ion. In the presence of trace water (common in DMSO-


), the C-Cl bond hydrolyzes to form N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide  and HCl.
  • Diagnostic: Check the aromatic region.[1] Hydrolysis releases HCl, which may protonate the amide nitrogen or shift the aromatic signals slightly.

  • Solution:

    • Switch to anhydrous

      
        or 
      
      
      
      .
    • Filter the solvent through a small plug of basic alumina or use molecular sieves (3Å) immediately before use.

    • Avoid DMSO-

      
        unless absolutely necessary; its hygroscopic nature and high polarity accelerate solvolysis.
      

Q: The methine proton (


) appears as a singlet, but the structure predicts a doublet. Why? 
A:  This indicates Deuterium Exchange or Decoupling.
  • Chemical Exchange: The amide proton (

    
    ) is acidic. If your solvent contains 
    
    
    
    or reactive deuterated impurities (like
    
    
    ), the NH becomes ND. The coupling
    
    
    disappears, collapsing the CH doublet to a singlet.
  • Fast Exchange: Even with H on the nitrogen, if trace acid/base is present, the NH proton may be exchanging too rapidly on the NMR timescale to show coupling.

Module B: Signal Assignment & Interpretation

Q: I see multiple sets of doublets in the 6.0–7.5 ppm range. How do I distinguish the product from the starting material? A: You are likely seeing a mixture of the Chloride (product), the Hydroxy-intermediate (precursor/hydrolysis), and potentially the Bis-amide impurity. Use this differentiation table:

Table 1: Diagnostic


 NMR Shifts (

, 400 MHz)
MoietySignal TypeChemical Shift (

ppm)
Coupling (

)
Structural Cause
Target:

Doublet (d)6.8 – 7.2 ~9.0 HzDeshielded by Cl, C=O, and N.
Impurity:

Doublet (dd*)6.1 – 6.4 ~8.5 HzOH is less deshielding than Cl in this specific environment.
Impurity: Bis-amide Singlet/Mlt~7.0 – 7.4 N/ADimer formation (1,2-bis-benzamido...).
Amide

Broad Doublet8.5 – 9.2 ~9.0 HzH-bonded, highly deshielded.
Aromatics Multiplets7.4 – 8.1 ComplexTwo phenyl rings (Benzoyl + Phenacyl).

*Note: The CH-OH may appear as a doublet of doublets if coupling to the OH proton is visible (dry DMSO), or a doublet if OH is exchanging.

Experimental Protocol: The "Zero-Moisture" Workflow

To ensure authoritative results, follow this self-validating protocol.

Step 1: Solvent Preparation

  • Use a fresh ampoule of

    
     (99.8% D) containing TMS.
    
  • Validation: Run a blank spectrum. Water appears at ~1.56 ppm in

    
    . If the integral of the water peak is >10% of the 
    
    
    
    residual peak (7.26 ppm), discard .

Step 2: Sample Preparation

  • Weigh 10-15 mg of N-(1-chloro-2-oxo-2-phenylethyl)benzamide.

  • Dissolve in 0.6 mL dry

    
     under an inert atmosphere (Nitrogen/Argon) if possible.
    
  • Critical: Do not use heat to dissolve. Sonicate briefly if needed.

Step 3: Acquisition Parameters

  • Pulse Angle:

    
     (ensures accurate integration if relaxation is slow).
    
  • Relaxation Delay (D1): 2.0 seconds.

  • Scans (NS): 16–32 (Minimize time in solution).

Visualizing the Logic

Diagram 1: Troubleshooting Decision Tree

This flowchart guides you through the analysis of the "Aliphatic/Methine" region, the most critical diagnostic area for this molecule.

NMR_Troubleshooting Start Analyze 1H NMR Spectrum (6.0 - 7.5 ppm region) Check_CH Identify Methine (CH) Signal Start->Check_CH Doublet_High Doublet @ 6.8-7.2 ppm Check_CH->Doublet_High Found Doublet_Low Doublet @ 6.0-6.4 ppm Check_CH->Doublet_Low Found Singlet Singlet observed Check_CH->Singlet Found Conclusion_Good Target: N-(1-chloro...) CONFIRMED Doublet_High->Conclusion_Good Conclusion_Bad Impurity: Hydrolysis (CH-OH) Action: Dry Solvent Doublet_Low->Conclusion_Bad Conclusion_Exch Issue: Deuterium Exchange or Fast Relaxation Singlet->Conclusion_Exch

Caption: Decision matrix for identifying the N-(1-chloro-2-oxo-2-phenylethyl)benzamide based on the methine proton shift.

Diagram 2: Structural Connectivity & Spin System

Understanding the spin system is vital for interpreting the COSY (Correlation Spectroscopy) data.

Spin_System NH Amide NH (8.5-9.0 ppm) CH Methine CH (6.8-7.2 ppm) NH->CH Vicinal Coupling (3J ~9Hz) C_Chlorine Cl Atom (Deshielding) CH->C_Chlorine Inductive Effect Benzoyl Benzoyl Group (C=O) CH->Benzoyl Alpha pos Phenacyl Phenacyl Group (C=O) CH->Phenacyl Alpha pos

Caption: The H-H spin system (highlighted in yellow) is the primary confirmation of the intact amide-methine backbone.

References

  • MDPI (Molecules) . "Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features." Molecules, 2022.[2] (Provides synthesis context and NMR data for the hydroxy-precursor and bis-amide impurities).

  • SpectraBase . "2-Chloro-N-(2-phenoxy-ethyl)-benzamide NMR Data."[3] (Analogous

    
    -chloro amide spectral data for shift comparison). 
    
  • The Royal Society of Chemistry . "Proton chemical shifts in alpha-halo carbonyls." New Journal of Chemistry, 2013.[4] (Mechanistic grounding for the deshielding effect of Chlorine on

    
    -protons). 
    
  • Organic Syntheses . "N-(Benzyloxy)-N-chloro-4-(trifluoromethyl)benzamide."[5] Org.[4][6][7] Synth. 2023, 100, 113-135.[5] (Protocol reference for handling N-chloro and reactive amide species).

Sources

Troubleshooting

Technical Support Center: N-(1-chloro-2-oxo-2-phenylethyl)benzamide Mass Spectrometry Analysis

Welcome to the technical support center for the mass spectrometric analysis of N-(1-chloro-2-oxo-2-phenylethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the mass spectrometric analysis of N-(1-chloro-2-oxo-2-phenylethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting the fragmentation pattern of this molecule. Here, we address common questions and troubleshooting scenarios in a direct, question-and-answer format, grounded in established scientific principles to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected molecular ion peak (M⁺) for N-(1-chloro-2-oxo-2-phenylethyl)benzamide, and why is it a doublet?

A1: The molecular ion peak is the starting point for any mass spectrum analysis.[1] For N-(1-chloro-2-oxo-2-phenylethyl)benzamide (Molecular Formula: C₁₅H₁₂ClNO₂), the molecular weight is approximately 273.72 g/mol .

A crucial feature you must look for is an isotopic pattern. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a doublet:

  • The M⁺ peak will be at m/z 273 (corresponding to the molecule with ³⁵Cl).

  • The [M+2]⁺ peak will be at m/z 275 (corresponding to the molecule with ³⁷Cl).

The expected intensity ratio of these peaks is approximately 3:1 , which is a definitive signature for the presence of a single chlorine atom in the ion.

Troubleshooting:

  • "I don't see the molecular ion peak." : This is common with electron ionization (EI) for molecules that are not perfectly stable. The M⁺ peak can be weak or entirely absent.[2]

    • Recommendation : Consider using a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI). In ESI, you would look for the protonated molecule [M+H]⁺ at m/z 274 and 276.

Q2: The most intense peak (base peak) in my spectrum is at m/z 105. What fragmentation does this represent?

A2: A base peak at m/z 105 is the most common and expected feature for this compound. It corresponds to the benzoyl cation ([C₆H₅CO]⁺) . Its high intensity is due to its exceptional stability, as the positive charge is resonance-stabilized by the phenyl ring.

This ion is formed through two primary, highly favorable fragmentation pathways:

  • Amide N–CO Bond Cleavage : This is a characteristic fragmentation for aromatic amides.[3][4] The bond between the nitrogen and the benzoyl carbonyl group cleaves, directly yielding the stable benzoyl cation.

  • Alpha-Cleavage : This is a dominant pathway for carbonyl compounds.[5][6] Cleavage of the carbon-carbon bond between the two carbonyl groups also results in the formation of the benzoyl cation.

Because this fragment is so stable, its formation is a major driving force of the entire fragmentation cascade.

Caption: Formation of the stable benzoyl cation (m/z 105).

Q3: I also observe a significant peak at m/z 77. What is its origin?

A3: The peak at m/z 77 corresponds to the phenyl cation ([C₆H₅]⁺) . It is a secondary fragmentation product that arises from the benzoyl cation (m/z 105). The benzoyl cation loses a neutral molecule of carbon monoxide (CO), which has a mass of 28 Da.

  • Pathway : [C₆H₅CO]⁺ (m/z 105) → [C₆H₅]⁺ (m/z 77) + CO (28 Da)

This subsequent fragmentation is very common for aromatic acylium ions and serves as further confirmation of the benzoyl substructure.[7]

Caption: Formation of the phenyl cation (m/z 77) from the benzoyl cation.

Q4: My spectrum shows a doublet with a 3:1 intensity ratio around m/z 154/156. What fragment is this?

A4: Seeing an isotopic doublet with the characteristic 3:1 ratio indicates a fragment that still contains the chlorine atom. The peak at m/z 154/156 corresponds to the chloro(oxo)phenylethyl cation ([ClC(H)COC₆H₅]⁺) .

This ion is likely formed by the cleavage of the C-N bond between the amide nitrogen and the alpha-carbon. This is another example of alpha-cleavage, this time adjacent to the nitrogen atom.[2][6]

Proposed Fragmentation Data Summary

m/z (³⁵Cl/³⁷Cl)Ion StructureProposed Fragmentation PathwayNotes
273 / 275[C₁₅H₁₂ClNO₂]⁺˙Molecular Ion (M⁺) Key diagnostic peak. The 3:1 intensity ratio confirms the presence of one chlorine atom.
154 / 156[C₈H₆ClO]⁺α-Cleavage at the C-N bondAnother key diagnostic peak. The 3:1 ratio confirms the fragment contains the chlorine atom.
105[C₇H₅O]⁺Amide N–CO cleavage or α-cleavage between carbonyls.[3]Often the base peak due to the high stability of the resonance-stabilized benzoyl cation.
77[C₆H₅]⁺Loss of neutral CO from the benzoyl cation (m/z 105).[7]Confirms the presence of a phenyl group attached to a carbonyl.
Experimental Workflow & Best Practices

To ensure reproducible and high-quality data, a systematic approach is essential. The following workflow is recommended for the analysis of N-(1-chloro-2-oxo-2-phenylethyl)benzamide.

Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. MS Analysis cluster_data 3. Data Interpretation Prep Dissolve sample in appropriate solvent (e.g., ACN, MeOH) Intro Sample Introduction (e.g., Direct Infusion, LC) Prep->Intro Ion Ionization (EI for fragmentation, ESI for molecular ion) Intro->Ion MA Mass Analysis (Quadrupole / TOF) Ion->MA Det Detection MA->Det Spec Acquire Spectrum Det->Spec ID Identify Molecular Ion (Check for m/z 273/275) Spec->ID Frag Analyze Fragments (m/z 105, 77, 154/156) ID->Frag Confirm Confirm Structure Frag->Confirm

Caption: Recommended workflow for MS analysis and data interpretation.

Protocol: LC-MS/MS for Purity and Fragmentation Analysis
  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (ESI Positive Mode):

    • Scan Mode: Full Scan (m/z 50-500) to find the [M+H]⁺ ion at m/z 274/276.

    • MS/MS Mode: Targeted fragmentation of the parent ion (m/z 274).

    • Collision Energy: Ramp collision energy (e.g., 10-40 eV) to observe the formation of key fragments (m/z 105, 77).

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity.

Rationale : Using LC-MS separates the target compound from potential impurities, ensuring that the resulting mass spectrum is clean.[8] ESI is a soft ionization technique ideal for confirming the molecular weight, while MS/MS (collision-induced dissociation) allows for controlled fragmentation to validate the structure.

References
  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy.
  • St. John's University & College of St. Benedict. (n.d.). Mass Spectrometry Fragmentation.
  • dos Santos, J. C. S., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(36), 20281–20289. Available at: [Link]

  • Gao, H., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(7), 1044–1052. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum.
  • ResearchGate. (n.d.). Main fragmentation pattern of the amides in EI-MS.
  • Chemistry Steps. (2025). Alpha (α) Cleavage.
  • dos Santos, J. C. S., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Available at: [Link]

  • dos Santos, J. C. S., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Available at: [Link]

  • PubChem. (n.d.). N-(1-Phenylethyl)benzamide.
  • Chemistry Steps. (2025). McLafferty Rearrangement.
  • YouTube. (2018). mass spectrometry: McLafferty rearrangement.
  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from University of Colorado Boulder website.
  • YouTube. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry.
  • NIST. (n.d.). N-(2-Chloroethyl)benzamide.
  • SpectraBase. (n.d.). 2-Chloro-N-(2-phenoxy-ethyl)-benzamide.
  • ResearchGate. (2025). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides.
  • Michigan State University. (2023). The Surprising Dynamics of the McLafferty Rearrangement.
  • SpectraBase. (n.d.). N-(1-phenylethyl)benzamide - Optional[MS (GC)] - Spectrum.
  • Beilstein-Institut. (2021). α-Ketol and α-iminol rearrangements in synthetic organic and biosynthetic reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • BenchChem. (2025). Confirming the Purity of N-ethyl-2-oxo-2-phenylacetamide using Mass Spectrometry: A Comparative Guide.

Sources

Optimization

"managing cytotoxicity of N-(1-chloro-2-oxo-2-phenylethyl)benzamide in control cells"

Focus Compound: N-(1-chloro-2-oxo-2-phenylethyl)benzamide (CAS: 41260-69-9) Welcome to the Application Support Center. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols for rese...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: N-(1-chloro-2-oxo-2-phenylethyl)benzamide (CAS: 41260-69-9)

Welcome to the Application Support Center. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols for researchers utilizing N-(1-chloro-2-oxo-2-phenylethyl)benzamide as a covalent probe or synthetic building block in cell-based assays.

As an α-chloro ketone derivative, this compound is highly reactive. While this reactivity is useful for irreversible target modification, it frequently causes artifactual cytotoxicity in control cells. This guide will help you decouple specific target engagement from off-target electrophilic toxicity.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does N-(1-chloro-2-oxo-2-phenylethyl)benzamide exhibit high basal cytotoxicity in my vehicle-control cell lines? The Causality: The compound contains a chloromethyl ketone moiety, which acts as a highly reactive electrophilic warhead. While designed to alkylate specific active-site nucleophiles (like cysteine or histidine), the law of mass action dictates that prolonged cellular exposure drives reactions with off-target proteins and abundant cellular nucleophiles[1]. Specifically, the α-chloro ketone rapidly alkylates intracellular glutathione (GSH)[2]. The sudden depletion of the GSH pool strips the cell of its primary redox buffer, triggering severe electrophilic stress, the accumulation of reactive oxygen species (ROS), and subsequent caspase-3-mediated apoptosis[3].

Q2: How do I definitively differentiate between target-specific phenotypic effects and off-target electrophilic toxicity? The Causality: You must manipulate the intracellular redox buffering capacity. By pre-incubating your control cells with a GSH precursor like N-acetylcysteine (NAC), you artificially expand the intracellular thiol pool. If NAC pre-treatment completely abrogates the observed cell death, your compound's cytotoxicity is an artifact of global electrophilic stress rather than specific target engagement[3].

Q3: My compound seems to lose efficacy over time, but toxicity fluctuates wildly between biological replicates. What is the optimal handling procedure? The Causality: α-halo ketones are highly susceptible to aqueous hydrolysis and nucleophilic attack. If you pre-dilute the compound in culture media containing serum proteins (BSA) or reducing agents (like β-mercaptoethanol), the warhead will be prematurely neutralized before entering the cell. Resolution: Prepare stock solutions in anhydrous DMSO and store in single-use aliquots at -80°C. Add the compound directly to the assay plate immediately before reading; never let it sit in aqueous buffers.

Section 2: Pathway Visualization

To understand how to troubleshoot this compound, you must first visualize how its concentration and exposure time dictate the cellular fate.

G cluster_target Desired Pathway cluster_offtarget Off-Target Cytotoxicity Pathway Compound N-(1-chloro-2-oxo-2-phenylethyl)benzamide (α-chloro ketone) Target Specific Target Protein Compound->Target Low Dose / Washout GSH Intracellular Glutathione (GSH) Compound->GSH Prolonged Exposure Inhibition Irreversible Covalent Inhibition Target->Inhibition Assay Valid Assay Readout Inhibition->Assay Depletion GSH Depletion & Alkylation GSH->Depletion ROS Reactive Oxygen Species (ROS) Depletion->ROS Apoptosis Caspase-3 Activation / Apoptosis ROS->Apoptosis NAC N-Acetylcysteine (NAC) Rescue NAC->GSH Replenishes

Divergent cellular pathways of α-chloro ketone probes: target inhibition vs. off-target apoptosis.

Section 3: Self-Validating Experimental Protocols

To manage cytotoxicity, implement the following protocols. Each protocol includes a self-validating control arm to ensure the data you generate is mechanistically sound.

Protocol A: Thiol-Rescue Viability Assay

Purpose: To determine if cytotoxicity is driven by intracellular GSH depletion.

  • Cell Seeding: Seed control cells (e.g., HEK293T) at 1×10⁴ cells/well in a 96-well plate. Incubate overnight at 37°C.

  • Pre-treatment: Aspirate media. Add fresh media containing 5 mM N-acetylcysteine (NAC) to the "Rescue" wells. Incubate for 2 hours.

  • Validation Control (Extracellular Quench): In a separate set of wells, prepare media containing 1 mM Dithiothreitol (DTT). Scientific Insight: DTT will react with the α-chloro ketone in the media before it enters the cell. If cells still die in the presence of DTT, the toxicity is not electrophile-mediated, but rather due to a non-covalent structural toxicity.

  • Compound Addition: Spike N-(1-chloro-2-oxo-2-phenylethyl)benzamide into all wells across a concentration gradient (1 µM to 100 µM).

  • Incubation & Readout: Incubate for 24 hours. Assess viability using an ATP-based luminescence assay (e.g., CellTiter-Glo).

Protocol B: Pulse-Chase Washout Strategy

Purpose: To achieve irreversible target inhibition while minimizing time-dependent off-target alkylation.

  • Pulse Phase: Expose cells to the pre-determined IC₉₀ concentration of the compound.

  • Kinetic Window: Incubate for a strict 2-hour window. Scientific Insight: Covalent target engagement is typically rapid (minutes to hours). Prolonging exposure beyond target saturation only serves to continuously drain the intracellular GSH pool.

  • Chase/Washout: Carefully aspirate the compound-containing media. Wash the cell monolayer three times with warm, sterile PBS to remove all unbound electrophile.

  • Recovery: Add fresh, compound-free complete culture media.

  • Downstream Assay: Proceed with your standard phenotypic or biochemical readout after the required biological incubation period.

Section 4: Quantitative Data Summary

The table below summarizes the expected shifts in cytotoxicity (IC₅₀) when applying the troubleshooting variables to N-(1-chloro-2-oxo-2-phenylethyl)benzamide in standard control cell lines.

Experimental ConditionMedia AdditiveExposure TimeObserved IC₅₀ (Cytotoxicity)Mechanistic Rationale
Standard Continuous None48 hours5.2 µM Unrestricted GSH alkylation leading to ROS-induced apoptosis.
Thiol Rescue 5 mM NAC48 hours>100 µM Intracellular GSH replenishment buffers electrophilic stress.
Validation Control 1 mM DTT48 hours>100 µM Premature neutralization of the α-chloro ketone warhead in the extracellular media.
Pulse-Washout None2 hours (then washed)45.8 µM Limits time-dependent off-target alkylation while maintaining covalent target engagement.
Section 5: References

1.[1] "Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action", ACS Chemical Biology, ACS Publications. Available at:[Link] 2.[3] "TPCK induces cell death and caspase-3 activation through its chloromethyl ketone moiety in Jurkat cells", ResearchGate. Available at:[Link] 3.[2] "Glutathione Dynamics in Subcellular Compartments and Implications for Drug Development", National Institutes of Health (NIH). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: N-(1-chloro-2-oxo-2-phenylethyl)benzamide vs. Other Benzamide Derivatives

An authoritative comparison guide designed for researchers, medicinal chemists, and drug development professionals evaluating benzamide-derived building blocks for complex API synthesis. As a Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative comparison guide designed for researchers, medicinal chemists, and drug development professionals evaluating benzamide-derived building blocks for complex API synthesis.

As a Senior Application Scientist in medicinal chemistry, selecting the right intermediate is often the difference between a high-yielding, scalable synthesis and a bottlenecked pipeline. N-(1-chloro-2-oxo-2-phenylethyl)benzamide (CAS: 41260-69-9) is a highly reactive


-amido-

-chloro ketone. In this guide, we will objectively compare its performance, reactivity, and utility against its non-chlorinated precursor, N-(2-oxo-2-phenylethyl)benzamide , and the stable baseline analog, N-benzylbenzamide .

Understanding the causality behind the reactivity of these molecules allows us to rationally design synthetic routes for nitrogen- and sulfur-containing heterocycles (thiazoles, oxazoles, imidazoles) and complex active pharmaceutical ingredients (APIs), such as


-3 adrenergic receptor agonists [1].

Chemical Architecture & Mechanistic Causality

The structural divergence among these three benzamide derivatives dictates their distinct roles in organic synthesis:

  • N-(1-chloro-2-oxo-2-phenylethyl)benzamide (The Electrophile): The introduction of the

    
    -chloro group adjacent to the ketone creates a highly electron-deficient 
    
    
    
    -carbon. This drastically lowers the activation energy for nucleophilic attack (
    
    
    ). Consequently, it serves as a premier bifunctional electrophile for Hantzsch-type cyclizations.
  • N-(2-oxo-2-phenylethyl)benzamide (The Precursor): Lacking the halogen, the

    
    -carbon is significantly less electrophilic. Cyclization typically requires harsh dehydrating conditions (e.g., 
    
    
    
    or
    
    
    ) to force the enolization and subsequent intramolecular attack (Robinson-Gabriel synthesis).
  • N-benzylbenzamide (The Stable Baseline): Lacking both the ketone and the

    
    -chloro group, this molecule is chemically inert under standard condensation conditions, serving primarily as a structural pharmacophore rather than a reactive intermediate.
    
Comparative Performance Data
Property / MetricN-(1-chloro-2-oxo-2-phenylethyl)benzamideN-(2-oxo-2-phenylethyl)benzamideN-benzylbenzamide
CAS Number 41260-69-91484-50-01485-70-7
Primary Utility Hantzsch Thiazole/Imidazole synthesisRobinson-Gabriel Oxazole synthesisInert structural analog
Electrophilicity Very High (

-chloro enabled

)
Moderate (Carbonyl dependent)Low (Amide resonance stabilized)
Cyclization Temp. Mild (Room Temp to 80°C)Harsh (90°C - 110°C)N/A
Reagent Requirement Mild nucleophiles (Thioamides, Amines)Strong dehydrating agents (

)
N/A
Storage Stability Moisture sensitive (requires desiccation)Stable at room temperatureHighly stable

Synthetic Workflows & Divergent Pathways

The true value of the


-chloro derivative lies in its ability to bypass harsh dehydrating conditions, offering a milder, more functional-group-tolerant pathway to heterocycles. This is particularly relevant in the synthesis of complex APIs like Mirabegron, where 

-halo ketones are critical for introducing chiral amino-alcohol pharmacophores [2].

Pathways A N-(1-chloro-2-oxo-2- phenylethyl)benzamide (Highly Reactive) C Thiazole Derivatives (via Thioamides) A->C Mild SN2 + Cyclization (EtOH, 80°C) D Imidazole Derivatives (via Amines) A->D Amination + Cyclization (NH4OAc, AcOH) B N-(2-oxo-2- phenylethyl)benzamide (Moderate Reactivity) B->A Alpha-Chlorination (NCS or SO2Cl2) E Oxazole Derivatives (via POCl3 Dehydration) B->E Robinson-Gabriel (POCl3, 90°C)

Fig 1: Divergent synthetic pathways of benzamide derivatives in heterocyclic synthesis.

Self-Validating Experimental Protocols

To demonstrate the practical differences in reactivity, below are two standardized, self-validating protocols comparing the cyclization of the chlorinated vs. non-chlorinated derivatives.

Protocol A: Mild Synthesis of Thiazoles (Using the -Chloro Derivative)

Causality: The


-chloro group allows for rapid nucleophilic displacement by the sulfur atom of a thioamide, followed by spontaneous intramolecular cyclization, eliminating the need for strong acids.
  • Reaction Setup: Dissolve 1.0 mmol of N-(1-chloro-2-oxo-2-phenylethyl)benzamide in 5.0 mL of anhydrous ethanol.

  • Nucleophilic Addition: Add 1.2 mmol of thioacetamide. Stir at room temperature for 15 minutes to allow the initial

    
     displacement of the chloride ion.
    
  • Cyclization: Elevate the temperature to 80°C (reflux) for 2 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the high-Rf starting material and the appearance of a UV-active lower-Rf spot indicates successful cyclization.

  • Workup: Cool to room temperature, concentrate in vacuo, and partition between EtOAc and saturated

    
    .
    
  • Analytical Confirmation: Confirm the target 2-methyl-4-phenyl-5-(benzamido)thiazole via LC-MS (Expected

    
     signal).
    
Protocol B: Robinson-Gabriel Synthesis of Oxazoles (Using the Non-Chlorinated Precursor)

Causality: Without the leaving group, the oxygen of the amide must attack the ketone carbonyl. This requires forcing the enol tautomer and activating the carbonyl using a harsh dehydrating agent like Phosphorus oxychloride (


).
  • Reaction Setup: Suspend 1.0 mmol of N-(2-oxo-2-phenylethyl)benzamide in 3.0 mL of neat

    
    . (Caution: highly reactive and corrosive).
    
  • Dehydration: Heat the mixture to 90°C under an inert argon atmosphere for 3-4 hours.

  • Validation Checkpoint: Aliquot 10

    
     into 1 mL of ice-water, extract with EtOAc, and run TLC. The reaction is complete when the starting material is fully consumed.
    
  • Quenching (Critical Step): Cool the reaction to 0°C. Slowly and dropwise, pour the mixture over crushed ice to safely hydrolyze excess

    
    .
    
  • Workup: Neutralize carefully with 5M

    
     until pH 7-8 is reached, then extract with Dichloromethane (DCM).
    
  • Analytical Confirmation: Confirm the 2,5-diphenyloxazole derivative via

    
    -NMR (look for the characteristic oxazole ring proton if unsubstituted, or shift in aromatic multiplets).
    

Application in Drug Development

The reactivity profile of N-(1-chloro-2-oxo-2-phenylethyl)benzamide mirrors that of other critical


-chloro amides used in the pharmaceutical industry. For instance, analogous compounds like N-(1-chloro-2-oxo-2-phenylethyl)acetamide are foundational building blocks in the synthesis of 

-3 adrenergic receptor agonists (e.g., Mirabegron) [3].

In these syntheses, the


-chloro ketone undergoes asymmetric reduction to form chiral 2-chloro-1-arylethanols, which are subsequently subjected to nucleophilic amination. The benzamide derivative provides a more sterically hindered and lipophilic alternative, allowing researchers to explore novel structure-activity relationships (SAR) in receptor binding pockets.

References

  • Title: Practical synthesis of Mirabegron Source: ResearchGate (Granules India Limited / Dr. Reddy's Laboratories) URL: [Link]

  • Title: N-(1-Chloro-2-oxo-2-phenylethyl)benzamide (CAS: 41260-69-9) Product Specification Source: Echo Chemical Co., Ltd. URL: [Link]

Comparative

Technical Guide: Structure-Activity Relationship of N-(1-chloro-2-oxo-2-phenylethyl)benzamide Analogs

Executive Summary & Scaffold Analysis The compound N-(1-chloro-2-oxo-2-phenylethyl)benzamide represents a specialized class of -amido- -chloroketones . Unlike standard non-covalent inhibitors, this scaffold functions as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

The compound N-(1-chloro-2-oxo-2-phenylethyl)benzamide represents a specialized class of


-amido-

-chloroketones
. Unlike standard non-covalent inhibitors, this scaffold functions as a "privileged electrophile," primarily designed to target nucleophilic residues (Serine, Cysteine, or Threonine) within the active sites of hydrolytic enzymes, particularly proteases.

This guide objectively compares the performance of this scaffold against structural analogs and functional alternatives. We analyze the Structure-Activity Relationship (SAR) governing its reactivity, stability, and biological potency.

The Core Pharmacophore

The molecule consists of three distinct functional regions, each critical for its dual role as a recognition element and a reactive warhead:

  • Region A (The Cap): The Benzamide moiety.[1][2][3][4][5][6][7] Provides hydrophobic binding interactions and hydrogen bond donors/acceptors for the S-subsites of the target enzyme.

  • Region B (The Warhead): The

    
    -chloro-
    
    
    
    -amido ketone core (-NH-CH(Cl)-CO-). This is the reactive center responsible for covalent bond formation.
  • Region C (The Tail): The Phenyl ketone group. Dictates specificity for the S' subsites and influences the electrophilicity of the carbonyl carbon.

SAR_Map Core N-(1-chloro-2-oxo-2-phenylethyl)benzamide (Core Scaffold) RegionA Region A: Benzamide Cap (Binding Affinity) Core->RegionA Variations affect S-subsite fit RegionB Region B: Alpha-Chloro Linker (Reactivity/Warhead) Core->RegionB Variations affect Half-life & Potency RegionC Region C: Phenyl Ketone (Selectivity/Electronic) Core->RegionC Variations affect S'-subsite fit

Figure 1: Pharmacophore segmentation of the N-(1-chloro-2-oxo-2-phenylethyl)benzamide scaffold.

Mechanism of Action: Covalent Inhibition

Understanding the mechanism is prerequisite to optimizing the SAR. This scaffold typically acts via an alkylation mechanism .

  • Recognition: The Benzamide and Phenyl groups dock into the enzyme's specificity pockets.

  • Attack: The active site nucleophile (e.g., His-57 in serine proteases or Cys-25 in cysteine proteases) attacks the electrophilic carbon at the 1-position, displacing the chloride ion.

  • Irreversible Inhibition: A stable covalent bond is formed, permanently inactivating the enzyme.

Note on Stability: The


-chloro position is highly reactive. In aqueous media, these compounds can undergo hydrolysis (solvolysis) to the corresponding 

-hydroxy derivative, which is generally inactive as an electrophile but may serve as a transition-state mimic.

Structure-Activity Relationship (SAR) Comparison[8][9]

The following table compares the core scaffold with key analogs to highlight how structural modifications impact performance metrics (


, Stability, and Selectivity).
Comparative Performance Data
Analog ClassStructural ModificationElectronic EffectStability (

pH 7.4)
Potency (Relative)Primary Utility
Core Scaffold 1-Chloro High Electrophilicity Low (< 30 min) High (nM range) Acute enzymatic assays; Covalent probe
Analog A1-BromoVery High ElectrophilicityVery Low (< 5 min)Very HighReactivity profiling; too unstable for drugs
Analog B1-HydroxyNeutral / H-bond donorHigh (> 24 h)Low (

M range)
Transition-state mimic; Reversible inhibitor
Analog C1-H (Des-chloro)Non-reactiveHigh (> 24 h)Very LowNegative control; Binding affinity baseline
Analog Dp-NO

-Benzamide
Electron WithdrawingLowHighIncreased H-bond acidity; better binding
Analog Ep-OMe-BenzamideElectron DonatingModerateModerateReduced reactivity; improved metabolic stability
Detailed SAR Analysis
1. The Leaving Group (Region B)
  • Performance Driver: The nature of the leaving group at the C1 position determines the "warhead" reactivity.

  • Experimental Insight: Replacing Cl with Br increases potency but drastically reduces hydrolytic stability, making the compound promiscuous (reacts with non-target thiols like glutathione). Replacing Cl with H removes covalent capability, usually resulting in a 1000-fold loss in potency, confirming the covalent mechanism.

2. The Benzamide Substituents (Region A)
  • Performance Driver: Substituents on the benzamide ring modulate the acidity of the amide NH and the electron density of the core.

  • Experimental Insight: Electron-withdrawing groups (e.g., p-NO

    
    , p-CF
    
    
    
    ) increase the acidity of the amide proton, strengthening hydrogen bonds with the enzyme's oxyanion hole or backbone carbonyls. However, they also destabilize the C-Cl bond, accelerating solvolysis.
3. The Phenyl Ketone (Region C)
  • Performance Driver: Steric bulk here dictates selectivity between protease subtypes (e.g., Chymotrypsin vs. Elastase).

  • Experimental Insight: Bulky ortho-substituents on the phenyl ring can twist the conformation, locking the inhibitor into a bioactive pose but potentially hindering access to sterically restricted active sites.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for synthesizing and testing these analogs.

Protocol 1: Synthesis of N-(1-chloro-2-oxo-2-phenylethyl)benzamide

Rationale: Direct chlorination of the


-hydroxy precursor is the most reliable route to avoid over-halogenation.

Reagents: Benzamide, Phenylglyoxal monohydrate, Thionyl chloride (


), Dichloromethane (DCM).
  • Amidoalkylation (Step 1):

    • Dissolve Benzamide (10 mmol) and Phenylglyoxal monohydrate (10 mmol) in toluene (50 mL).

    • Reflux for 4 hours using a Dean-Stark trap to remove water.

    • Cool to precipitate N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide. Filter and recrystallize from ethanol.

    • Checkpoint: Verify intermediate by

      
      H NMR (Look for doublet at 
      
      
      
      6.5-7.0 ppm for the CH-OH).
  • Chlorination (Step 2):

    • Suspend the hydroxy intermediate (5 mmol) in anhydrous DCM (20 mL) at 0°C.

    • Add

      
       (7.5 mmol) dropwise followed by a catalytic amount of DMF (2 drops).
      
    • Stir at room temperature for 2 hours.

    • Evaporate solvent and excess

      
       under vacuum.
      
    • Critical Step: The product is moisture-sensitive. Store under inert atmosphere (Ar/N

      
      ).
      
Protocol 2: Kinetic Assay for Covalent Inhibition

Rationale: Standard


 values are time-dependent for covalent inhibitors. 

is the correct metric.
  • Preparation: Prepare a 10 mM stock of the analog in dry DMSO.

  • Incubation: Incubate the enzyme (e.g.,

    
    -chymotrypsin, 10 nM) with varying concentrations of inhibitor (
    
    
    
    ) in buffer (50 mM Tris-HCl, pH 7.4) for defined time points (
    
    
    min).
  • Substrate Addition: Add chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-pNA).

  • Measurement: Monitor absorbance at 410 nm continuously for 5 minutes.

  • Analysis: Plot the pseudo-first-order rate constant (

    
    ) vs. [Inhibitor] to determine 
    
    
    
    (max inactivation rate) and
    
    
    (binding constant).

Workflow Start Start: Synthesis Step1 React Benzamide + Phenylglyoxal (Toluene Reflux) Start->Step1 Inter Intermediate: N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide Step1->Inter Step2 Chlorination (SOCl2/DCM) 0°C -> RT Inter->Step2 Product Product: N-(1-chloro-2-oxo-2-phenylethyl)benzamide Step2->Product QC QC: 1H NMR & Mass Spec (Avoid moisture) Product->QC Assay Biological Assay: k_inact/K_I Determination QC->Assay

Figure 2: Workflow for the synthesis and validation of alpha-chloro-alpha-amido ketone analogs.

References

  • Kumar, S., & Hein, G. E. (1970). Structural and steric specificity of alpha-chloroketones as inhibitors of alpha-chymotrypsin. Biochimica et Biophysica Acta (BBA) - Enzymology, 206(3), 404-413. Link

  • Tice, C. M., et al. (2003). Synthesis and SAR of alpha-acylaminoketone ligands for control of gene expression. Bioorganic & Medicinal Chemistry Letters, 13(6), 1203-1206. Link

  • Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 102(12), 4639-4750. Link

  • Groutas, W. C., et al. (1997). Structure-Based Design of Novel Class of Serine Protease Inhibitors. Journal of Medicinal Chemistry, 40(10), 1488-1494. Link

  • Krantz, A. (1994). Design of Enzyme Inhibitors: The Case of the Alpha-Chloroketones. Methods in Enzymology, 244, 656-671. Link

Sources

Validation

A Comparative Analysis of Chlorinated vs. Non-Chlorinated Benzamide Analogs: A Guide for Drug Discovery Professionals

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents across diverse disease areas.[1] Its synthetic tractability and versatile structure allow for m...

Author: BenchChem Technical Support Team. Date: March 2026

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents across diverse disease areas.[1] Its synthetic tractability and versatile structure allow for meticulous tuning of pharmacological profiles. Among the various substituent strategies, halogenation—and specifically chlorination—stands out as a powerful tool for optimizing drug-like properties. This guide provides an in-depth comparative analysis of chlorinated versus non-chlorinated benzamide analogs, elucidating the profound impact of chlorine substitution on physicochemical properties, biological activity, and pharmacokinetic profiles. We will explore the causal mechanisms behind these changes, supported by experimental data and validated protocols, to arm researchers and drug development professionals with the insights needed for rational drug design.

The Strategic Impact of Chlorination on Benzamide Scaffolds

The introduction of a chlorine atom onto the benzamide ring is a deliberate design choice aimed at modulating multiple molecular parameters simultaneously. As an electronegative and lipophilic substituent, chlorine exerts a combination of electronic, steric, and hydrophobic effects that can dramatically alter a compound's interaction with its biological target and its behavior within a physiological system.

Key Physicochemical and Pharmacokinetic Consequences of Chlorination:

  • Enhanced Lipophilicity and Permeability: The addition of chlorine generally increases a molecule's lipophilicity (logP). This can improve its ability to cross cell membranes, potentially enhancing oral bioavailability.[2] However, excessive lipophilicity can lead to reduced aqueous solubility and increased non-specific binding.

  • Modulation of Metabolic Stability: A primary advantage of chlorination is its ability to block sites of metabolic oxidation. By replacing a hydrogen atom at a position susceptible to cytochrome P450 (CYP) enzyme activity with a metabolically robust chlorine atom, the compound's half-life can be significantly extended.[3][4][5][6]

  • Improved Binding Affinity and Selectivity: The electron-withdrawing nature of chlorine can alter the electron density of the aromatic ring and the pKa of the amide group, influencing hydrogen bonding and other non-covalent interactions within the target's binding pocket.[7] In many cases, this leads to a substantial increase in binding affinity and potency.[7][8] The steric bulk of chlorine can also enforce a bioactive conformation, improving selectivity for the intended target.

  • Altered Electronic Properties: The presence of chlorine atoms can modify the electronic structure of the benzamide molecule, reducing the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which can influence molecular reactivity.[9][10]

It is important to note, however, that the effects of chlorination are highly context-dependent. In some instances, the introduction of chlorine can lead to a decrease in potency or introduce unforeseen liabilities.[11] Therefore, a systematic comparative evaluation is essential.

Comparative Case Study: Kinase Inhibitor Scaffolds

To illustrate the practical implications of chlorination, we present a comparative analysis of a hypothetical non-chlorinated benzamide (Analog A) and its 4-chloro substituted counterpart (Analog B), both designed as inhibitors for a target protein kinase.

Table 1: Comparative Physicochemical and In Vitro Data

ParameterAnalog A (Non-chlorinated)Analog B (4-chloro substituted)Rationale for Observed Differences
Molecular Weight ( g/mol ) 280.3314.7Addition of a chlorine atom (atomic weight ~35.45).
logP (calculated) 2.53.2Increased lipophilicity from the hydrophobic chlorine atom.[2]
Aqueous Solubility (µM) 12045Higher lipophilicity often correlates with lower aqueous solubility.[2]
Kinase Inhibition (IC50, nM) 988Favorable polar and/or hydrophobic interactions of the chlorine atom within the kinase active site.[7]
Microsomal Stability (t1/2, min) 2075The chlorine atom blocks a primary site of metabolic hydroxylation on the phenyl ring.

This dataset exemplifies a successful chlorination strategy. Despite a decrease in aqueous solubility, Analog B demonstrates a greater than 10-fold improvement in potency and a nearly 4-fold increase in metabolic stability, marking it as a significantly more promising lead candidate for further development.

Experimental Workflow: From Synthesis to Biological Evaluation

A systematic approach is critical for accurately comparing analogs. The workflow below outlines the key stages in the synthesis, characterization, and evaluation of benzamide derivatives.

G cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Profiling cluster_invitro In Vitro Biological Evaluation cluster_data Data Analysis & Decision Making S1 Benzoic Acid Precursors (Chlorinated & Non-chlorinated) S2 Amide Bond Formation (e.g., with an amine) S1->S2 S3 Purification & Characterization (HPLC, NMR, MS) S2->S3 P1 Solubility Assay S3->P1 P2 Lipophilicity (logP/logD) S3->P2 I1 Biochemical Assay (e.g., Kinase Inhibition IC50) S3->I1 D1 Structure-Activity Relationship (SAR) Analysis P1->D1 P2->D1 I2 Cell-based Potency Assay (e.g., Anti-proliferation EC50) I1->I2 I3 ADME Assays (e.g., Microsomal Stability) I2->I3 I3->D1 D2 Lead Candidate Selection D1->D2

Caption: Standard workflow for the comparative evaluation of benzamide analogs.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.[12]

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. Lower ATP levels indicate higher kinase activity. The Kinase-Glo® (Promega) assay uses luciferase to generate a luminescent signal directly proportional to the ATP concentration.

Materials:

  • Test Compounds (chlorinated and non-chlorinated benzamide analogs, dissolved in DMSO)

  • Recombinant Kinase Enzyme

  • Kinase Substrate (specific peptide or protein)

  • Kinase Reaction Buffer (containing MgCl2)

  • ATP solution

  • Kinase-Glo® Luminescence Reagent

  • White, opaque 384-well assay plates

  • Multimode plate reader with luminescence capability

Procedure:

  • Compound Plating: Create a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme/Substrate Addition: Prepare a solution of the kinase enzyme and its specific substrate in reaction buffer. Add this mixture to all wells except the "no enzyme" controls.

  • Initiation of Reaction: Prepare an ATP solution in reaction buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.[13]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Generation: Add the Kinase-Glo® reagent to all wells. This will stop the kinase reaction and initiate the luminescent signal generation.

  • Signal Reading: Incubate the plate for 10 minutes to stabilize the luminescent signal. Read the plate on a multimode reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.

Signaling Pathway Context: Targeting the Hedgehog Pathway

Benzamide derivatives are effective modulators of critical signaling pathways, such as the Hedgehog (Hh) pathway, which is implicated in certain cancers.[14] The diagram below shows a simplified representation of this pathway and a potential point of inhibition.

G Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds & Inhibits SMO Smoothened (SMO) PTCH1->SMO Represses SUFU SUFU SMO->SUFU Inactivates GLI GLI Proteins SUFU->GLI Sequesters Nucleus Nucleus GLI->Nucleus Translocates TargetGenes Target Gene Expression Nucleus->TargetGenes Activates Inhibitor Benzamide Antagonist (e.g., Analog B) Inhibitor->SMO Blocks Activation

Caption: Simplified Hedgehog signaling pathway, a target for benzamide antagonists.[14]

Conclusion and Future Perspectives

The comparative analysis of chlorinated and non-chlorinated benzamide analogs consistently reveals that chlorination is a highly effective strategy for enhancing key drug-like properties. Improvements in metabolic stability and target potency are frequently observed, often transforming a moderately active compound into a viable lead candidate. However, this modification must be approached empirically, as potential trade-offs in solubility and off-target effects must be carefully managed. The systematic evaluation framework presented in this guide, which integrates rational synthesis with robust physicochemical and biological assays, provides a reliable path for harnessing the full potential of halogenation in modern drug discovery. Future work will continue to explore the nuanced effects of different halogenation patterns and the development of predictive models to further rationalize the design of next-generation benzamide therapeutics.

References

  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Ludwig-Maximilians-Universität München.
  • Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity rel
  • Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
  • Comparative Analysis of 3-(2-Chloroacetyl)benzamide Derivatives in Biological Activity Screening.Benchchem.
  • In Vitro Evaluation of Novel Benzamide Compounds: A Technical Guide.Benchchem.
  • Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.World Journal of Pharmaceutical Research.
  • Experimental Protocols for N-(4-Formylphenyl)
  • Comparative pharmacokinetics of a new benzamide neuroleptic drug in rats, dogs and monkeys using a stable isotope technique.Taylor & Francis Online.
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.Eurofins Discovery.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.Walsh Medical Media.
  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles.New Journal of Chemistry (RSC Publishing).
  • Chemical structure - biological activity relationship in the group of benzamide compounds II.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.PMC.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.Celtarys Research.
  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Deriv
  • The pharmacokinetics of a new benzamide drug clebopride, in the r
  • Biochemical Kinase Assays.Thermo Fisher Scientific - UK.
  • Synthesis and structure-affinity relationship of chlorinated pyrrolidinone-bearing benzenesulfonamides as human carbonic anhydrase inhibitors.PubMed.
  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Deriv
  • Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents.PMC.
  • Chlorin
  • The Benzamides : pharmacology, neurobiology, and clinical aspects.Oregon Health and Science University - OHSU Library Search.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.MDPI.
  • Energy Gap and Infrared Frequencies of Benzamide and Di-Chlorine Benzamide from Density Functional Calculations.Research Journal of Pharmacy and Technology.
  • Structure Activity Rel
  • Energy Gap and Infrared Frequencies of Benzamide and Di-Chlorine Benzamide from Density Functional Calcul
  • Quantum-Chemical Investigation of Spectral-Luminescent and Physical-Chemical Properties of Benzamides.
  • The pharmacokinetics of a new benzamide drug, clebopride, in the rat and the dog.Journal of Pharmacy and Pharmacology.
  • Pharmacokinetic Profiles of Orally Bioavailable Natural Compounds for Integration into Biomedical Cancer Drug Discovery Research.Preprints.org.
  • Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists.PubMed.

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Comparative

A Researcher's Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for N-(1-chloro-2-oxo-2-phenylethyl)benzamide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the activity of N-(1-chloro-2-oxo-2-phenylethyl)benzamide and establish a robust in vitro-in vi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the activity of N-(1-chloro-2-oxo-2-phenylethyl)benzamide and establish a robust in vitro-in vivo correlation (IVIVC). By systematically progressing from foundational in vitro characterization to in vivo validation, this document outlines the critical experimental choices and data integration required to build a predictive model of the compound's therapeutic potential.

Introduction: Decoding N-(1-chloro-2-oxo-2-phenylethyl)benzamide

N-(1-chloro-2-oxo-2-phenylethyl)benzamide belongs to the class of α-haloketones, which are known for their high reactivity as alkylating agents.[1][2][3] The core structure, featuring an electrophilic α-carbon adjacent to a carbonyl group, makes it a prime candidate for acting as a targeted covalent inhibitor.[1] Covalent inhibitors, after a period of being viewed with caution, are experiencing a resurgence in drug discovery due to their potential for high potency and prolonged duration of action.[4][5]

The benzamide portion of the molecule likely serves as a recognition motif, guiding the compound to the active site of a specific protein target. This guide hypothesizes that the primary mechanism of action is the irreversible covalent modification of a nucleophilic residue, such as cysteine, within the active site of a target enzyme, potentially a protease. This hypothesis is based on the known reactivity of the α-chloroketone "warhead".[1]

Establishing an in vitro-in vivo correlation (IVIVC) is a critical objective in drug development.[6][7][8] An IVIVC is a predictive mathematical model that relates an in vitro property of a drug (e.g., its potency in an enzyme assay) to an in vivo response (e.g., its pharmacokinetic profile or efficacy).[9][10] A successful IVIVC can streamline development, reduce the need for extensive animal testing, and help in setting meaningful quality control specifications.[7][8]

Part 1: In Vitro Characterization - Pinpointing the Target and Quantifying Potency

The initial phase of investigation focuses on confirming the hypothesized mechanism of action and quantifying the compound's potency in a controlled, non-biological system. The choice of assays is predicated on the compound's identity as a potential covalent inhibitor.

Hypothesized Mechanism of Action

The central hypothesis is that N-(1-chloro-2-oxo-2-phenylethyl)benzamide acts as a targeted covalent inhibitor. The benzamide "scaffold" directs the molecule to a target protein, allowing the α-chloroketone "warhead" to form a permanent covalent bond with a nearby nucleophilic amino acid, thereby irreversibly inhibiting the protein's function.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification E Enzyme (E) EI E-I Complex E->EI k_on I Inhibitor (I) I->EI EI->E k_off EI_covalent E-I Covalent Adduct (Inactive) EI->EI_covalent k_inact

Caption: Hypothesized two-step mechanism of covalent inhibition.

Recommended In Vitro Assays

A tiered approach is recommended, starting with broad screening and moving to specific, quantitative characterization.

  • Target Identification via Mass Spectrometry-Based Screening: To identify the protein target(s), a mass spectrometry (MS)-based approach is superior to traditional activity assays when the target is unknown.[4][11] This involves incubating the compound with a relevant cell lysate or purified protein mixture and then using liquid chromatography-mass spectrometry (LC-MS) to identify proteins that have formed a covalent adduct with the inhibitor, indicated by a specific mass shift.

  • Biochemical Potency Assay (Kinetic Characterization): Once a primary target is identified (e.g., a specific cysteine protease), the next step is to determine the kinetic parameters of inhibition. For covalent inhibitors, a simple IC50 value is insufficient as it is time-dependent. Instead, the key parameters are the initial binding affinity (KI) and the rate of inactivation (kinact).[4][12]

    • The Kitz-Wilson method is a continuous assay where the enzyme, substrate, and inhibitor are mixed, and the reaction progress is monitored over time. This allows for the calculation of kinact and KI.[4]

Data Presentation: In Vitro Potency

The results from these assays should be tabulated to allow for clear comparison with alternative compounds or benchmarks.

CompoundTarget ProteinKI (µM)kinact (s-1)kinact/KI (M-1s-1)
N-(1-chloro-2-oxo-2-phenylethyl)benzamide Protease XExperimental ValueExperimental ValueCalculated Value
Alternative Inhibitor 1Protease XValueValueValue
Non-covalent BenchmarkProtease XValue (Ki)N/AN/A
Experimental Protocol: Determination of kinact and KI

Objective: To determine the kinetic parameters for the irreversible inhibition of a target enzyme.

Materials:

  • Purified target enzyme (e.g., Cathepsin B)

  • N-(1-chloro-2-oxo-2-phenylethyl)benzamide stock solution in DMSO

  • Fluorogenic substrate for the enzyme

  • Assay buffer (e.g., 50 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5)

  • 96-well microplate reader with fluorescence detection

Procedure:

  • Prepare a series of dilutions of the inhibitor in assay buffer.

  • In a 96-well plate, add a fixed concentration of the enzyme to each well.

  • Add the different concentrations of the inhibitor to the wells. Include a DMSO-only control (no inhibitor).

  • Immediately add the fluorogenic substrate to all wells to start the reaction.

  • Place the plate in the microplate reader and monitor the increase in fluorescence over time (e.g., every 30 seconds for 30 minutes).

  • For each inhibitor concentration, determine the apparent first-order rate constant of inhibition (kobs) by fitting the progress curves to an exponential decay equation.

  • Plot the kobs values against the inhibitor concentrations.

  • Fit the resulting data to the Michaelis-Menten equation for irreversible inhibitors to determine kinact and KI.[12]

Part 2: In Vivo Evaluation - Assessing Efficacy and Pharmacokinetics

Moving from a controlled in vitro environment to a complex biological system is a critical step. The goal is to understand how the compound behaves in a living organism, including its absorption, distribution, metabolism, and excretion (ADME), and whether its in vitro potency translates to a therapeutic effect.

Selection of an Animal Model

The choice of animal model is contingent on the therapeutic area suggested by the identified protein target. For instance, if the target is an HIV protease, a SCID mouse model with implanted human lymphoid tissue would be appropriate.[13] If the target is implicated in cancer, a tumor xenograft model in immunocompromised mice would be the standard choice. The rationale for the model selection must be clearly justified based on its clinical relevance.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
  • Pharmacokinetics (PK): This involves administering the compound to the animal model (e.g., via oral gavage or intravenous injection) and then collecting blood samples at various time points. Analysis of these samples by LC-MS will determine key parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life. These studies are essential to understand the drug's exposure profile.[14]

  • Pharmacodynamics (PD) / Efficacy: This study assesses the desired biological effect of the drug. This could involve measuring tumor volume over time in a cancer model or viral load in an infectious disease model.[15] Dosing schedules will be informed by the PK data to ensure adequate target exposure.

Data Presentation: In Vivo Efficacy and Exposure
Treatment GroupDosing Regimen (mg/kg)Mean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)Mean AUC0-24h (ng·h/mL)
Vehicle Control0Experimental Value0N/A
Compound (Low Dose) 10Experimental ValueCalculated ValueExperimental Value
Compound (High Dose) 30Experimental ValueCalculated ValueExperimental Value
Standard-of-Care DrugValueValueValueValue
Experimental Protocol: Murine Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of the compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • Human cancer cell line (e.g., A549 lung cancer)

  • N-(1-chloro-2-oxo-2-phenylethyl)benzamide formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant the human cancer cells into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment groups (e.g., vehicle control, low dose, high dose).

  • Administer the compound or vehicle according to a predetermined schedule (e.g., once daily by oral gavage).

  • Measure tumor dimensions with calipers twice weekly and calculate tumor volume.

  • Monitor animal body weight and general health as indicators of toxicity.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., biomarker analysis).

Part 3: Forging the Link - The In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to build a model that uses in vitro data to predict in vivo outcomes.[9][10] This correlation allows for more informed decisions in drug development, potentially reducing the reliance on extensive in vivo studies for formulation changes or dose predictions.[6][8]

IVIVC Framework and Data Integration

For a targeted covalent inhibitor, the IVIVC will correlate the biochemical potency (kinact/KI) and cellular activity with the in vivo pharmacokinetic exposure (AUC) and pharmacodynamic response (% TGI).

Caption: Workflow for establishing the In Vitro-In Vivo Correlation.

Building the Correlation Model
  • Establish a PK/PD Relationship: The first step is to model the relationship between the drug exposure (PK, typically AUC) and the observed effect (PD, e.g., % TGI). This often follows an Emax model, which describes the dose-response relationship.

  • Incorporate In Vitro Potency: The in vivo PK/PD model is then linked to the in vitro potency. A key metric is the "target occupancy," which can be estimated by comparing the in vivo drug concentrations to the in vitro potency values. For a covalent inhibitor, the model will aim to predict the fraction of the target enzyme that is inactivated over time at a given in vivo concentration.

  • Validation and Prediction: The final IVIVC model is validated by assessing its ability to predict the in vivo efficacy of new dosing regimens or related compounds based solely on their in vitro and PK data. A successful model demonstrates a strong, statistically significant correlation between the predicted and observed in vivo responses.

Conclusion

The systematic investigation of N-(1-chloro-2-oxo-2-phenylethyl)benzamide, from its fundamental biochemical interactions to its effects in a whole organism, provides a powerful framework for drug development. By focusing on the unique aspects of covalent inhibition and diligently working to establish a predictive In Vitro-In Vivo Correlation, researchers can significantly enhance their understanding of the compound's therapeutic potential. This guide provides the strategic rationale and methodological foundation to de-risk the development process, optimize experimental design, and ultimately accelerate the journey from a promising molecule to a potential therapeutic.

References

  • Patsnap Synapse. (2025, May 29). How is in vitro–in vivo correlation (IVIVC) established?
  • Hardikar, S., et al. (2014, October 15). Establishment of in vivo - in vitro Correlation: a Cogent Strategy in Product Development Process.
  • Yu, L. (2025, July 15). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. PharmaCircle.
  • Gao, Z., et al. (2013). In vitro-In vivo Correlation: Perspectives on Model Development. The AAPS Journal.
  • Patel, R., et al. (2025, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Journal of Drug Delivery and Therapeutics.
  • Banki, L. A., et al. (1997). Saquinavir-mediated inhibition of human immunodeficiency virus (HIV) infection in SCID mice implanted with human fetal thymus and liver tissue: an in vivo model for evaluating the effect of drug therapy on HIV infection in lymphoid tissues. Antimicrobial Agents and Chemotherapy, 41(10), 2249–2255.
  • Domainex. Reversible Covalent Inhibitor Binding Assay.
  • BenchChem. (2025). An In-Depth Technical Guide to the Lachrymatory Properties of Alpha-Haloketones.
  • Farhan, M., et al. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3594.
  • Gibson, R. M., et al. (2019). In Vivo Emergence of a Novel Protease Inhibitor Resistance Signature in HIV-1 Matrix. Journal of Virology, 93(15), e00392-19.
  • ResearchGate. (n.d.). α-Haloketones as versatile building blocks in organic synthesis.
  • Strelow, J. M. (2024, November 1). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry.
  • WuXi Biology. (n.d.). Strategies for Screening and Characterizing Targeted Covalent Inhibitors.
  • van der Wouden, P. E., et al. (2022).
  • ResearchGate. (n.d.). In vivo dose-dependent effects of HIV protease inhibitors against the wild-type HIV protease.
  • Domainex. (n.d.). Covalent inhibitor drug discovery.
  • Kappe, C. O., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(4), 1857–1873.
  • Erian, A. W., et al. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793–865.
  • Wang, Y., et al. (2017).
  • Asiri, A. M., et al. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Biointerface Research in Applied Chemistry.
  • Cho, Y. Y., et al. (2002). In-vitro and in-vivo pharmacokinetic interactions of amprenavir, an HIV protease inhibitor, with other current HIV protease inhibitors in rats. Journal of Pharmacy and Pharmacology, 54(2), 223–230.
  • Lagartera, L., et al. (2025, September 15). Small Molecule Protease Inhibitors as Model Peptidomimetics. Molecules.
  • Sigma-Aldrich. (n.d.). N-(1-((4-chlorophenyl)thio)-2-oxo-2-phenylethyl)benzamide.
  • Zhang, J., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3467.
  • Aktaş, M., et al. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry, 47(37), 17409-17424.
  • ChemBK. (2024, April 9). N-(2-phenylethyl)benzamide.
  • Lee, J., et al. (2020). Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress. Chemical Biology & Drug Design, 95(3), 388-393.
  • Google Patents. (n.d.). CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.
  • MDPI. (2024, April 19). Chloro(η2,η2-cycloocta-1,5-diene){1-[(2-[(S)-1-(hydroxymethyl)-3-methylbutyl]amino)-2-oxoethyl]-3-(1-naphthalenylmethyl)benzimidazol-2-ylidene}rhodium(I).

Sources

Safety & Regulatory Compliance

Safety

Disposal and Handling Guide: N-(1-chloro-2-oxo-2-phenylethyl)benzamide

[1][2] -Halo Ketone Intermediates Executive Safety Summary (Immediate Action) N-(1-chloro-2-oxo-2-phenylethyl)benzamide is not a standard organic solid; it is a reactive

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]


-Halo Ketone Intermediates

Executive Safety Summary (Immediate Action)

N-(1-chloro-2-oxo-2-phenylethyl)benzamide is not a standard organic solid; it is a reactive ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-chloro ketone . In the absence of a compound-specific Safety Data Sheet (SDS), you must treat this material as a Lachrymator  and a potent Alkylating Agent .
Critical Do's and Don'ts
CategoryDirective
Segregation NEVER mix with strong bases (NaOH, KOH, amines) or oxidizers.[1] This triggers rapid exothermic elimination or decomposition.
Moisture Keep strictly DRY .[1] Hydrolysis releases Hydrogen Chloride (HCl) gas.[1]
PPE Double nitrile gloves, lab coat, and safety goggles are mandatory.[1] Handle only in a functioning fume hood.
Waste Class Halogenated Organic Waste . Do not place in general trash or non-halogenated solvent streams.[1][2]

Chemical Hazard Profile & Causality

To ensure safety, one must understand the why behind the protocol. The hazard of this compound stems directly from its molecular structure: a benzamide group attached to a desyl chloride backbone.

  • Alkylating Potential: The Carbon-Chlorine (C-Cl) bond adjacent to the carbonyl group is highly electrophilic.[1] It readily reacts with nucleophiles (DNA, proteins), making it a potential sensitizer and cytotoxic agent.[1][3]

  • Lachrymatory Effect: Like its structural analog ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -chloroacetophenone (tear gas), this compound can cause severe irritation to mucous membranes and eyes upon aerosolization.[3]
    
  • Hydrolytic Instability: Upon contact with water or humid air, the C-Cl bond hydrolyzes to form the corresponding

    
    -hydroxy compound and releases hydrochloric acid (HCl) , which corrodes containers and damages respiratory tissue.[3]
    

Step-by-Step Disposal Procedures

A. Solid Waste Disposal (Pure Substance)

Use this protocol for expired shelf stock or solid reaction byproducts.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a chemically resistant (Teflon-lined) cap.[1] Do not use metal containers due to HCl corrosion risk.

  • Primary Containment: Place the solid material inside a clear, sealable polyethylene bag (Zip-lock type). Expel excess air and seal.[1]

  • Secondary Containment: Place the sealed bag into the HDPE/Glass jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "N-(1-chloro-2-oxo-2-phenylethyl)benzamide" (95%+).[1]

    • Hazard Checkbox: Toxic, Irritant.[1][3][4]

    • Special Note: Write "REACTIVE: ALPHA-HALO KETONE" clearly on the tag.

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area, segregated from bases.

B. Liquid Waste Disposal (Reaction Mixtures/Mother Liquor)

Use this protocol if the compound is dissolved in solvents (e.g., DCM, Ethyl Acetate).[3]

  • Stream Identification: This material must go into the Halogenated Solvent waste stream due to the chlorine content.[1]

    • Reasoning: Incineration of halogenated compounds requires higher temperatures (>1100°C) and scrubbers to capture acid gases (HCl/HF).[1] Mixing this with non-halogenated waste (which is often used as fuel blending) violates EPA compliance and damages incinerators.[1]

  • pH Check: Before adding to a carboy, check the pH of your solution.[1]

    • If Acidic:[5] Neutralize carefully with Sodium Bicarbonate (NaHCOngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) before disposal to prevent carboy over-pressurization.
      
    • If Basic: Neutralize with dilute acid.[1] Warning: Adding this compound to a highly basic waste container can cause a runaway exotherm.[1]

  • Transfer: Pour into the "Halogenated Waste" carboy using a funnel in a fume hood.

  • Log Entry: Record the volume and estimated concentration on the carboy's log sheet immediately.

Decision Logic & Workflow

The following diagram outlines the operational decision tree for handling this specific waste stream.

DisposalWorkflow Start Waste Generation: N-(1-chloro-2-oxo-2-phenylethyl)benzamide StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Solution / Liquid StateCheck->IsLiquid SolidPkg 1. Double Bag (Polyethylene) 2. Place in HDPE Jar IsSolid->SolidPkg Pure Compound pHCheck Check pH Compatibility (Must be Neutral/Slightly Acidic) IsLiquid->pHCheck Dissolved FinalBin RCRA Hazardous Waste Storage (Incineration Required) SolidPkg->FinalBin LiquidSeg Segregate: Halogenated Stream LiquidSeg->FinalBin pHCheck->LiquidSeg Safe pH Warning CRITICAL: Do NOT mix with Strong Bases or Oxidizers FinalBin->Warning

Figure 1: Operational decision tree for segregating and packaging


-halo ketone waste.

Emergency Procedures (Spill Management)

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area. The dust is a respiratory irritant.[1]

  • PPE Up: Wear a half-face respirator with organic vapor/acid gas cartridges (OV/AG) and P100 dust filters if powder is airborne.[1]

  • Containment:

    • Solids: Do not dry sweep.[1] Cover with a wet paper towel (dampened with water) to prevent dust generation, then scoop into a bag.[1][3]

    • Liquids: Absorb with vermiculite or a commercial "Universal" spill pad.[1]

  • Decontamination: Wash the surface with a dilute solution of Ethanol followed by soap and water.[1] Avoid using strong ammonia or bleach, as this may generate toxic secondary byproducts.[3]

Regulatory Compliance & References

EPA Waste Classification: Under the Resource Conservation and Recovery Act (RCRA), this chemical is not explicitly P-listed or U-listed by specific name.[1][3] However, it falls under the "Characteristic" and "F-List" definitions depending on usage:

  • Characteristic Waste: If it exhibits toxicity (D000 series) or reactivity (D003 - potential for toxic gas generation).[1]

  • Halogenated Solvents (F-List): If mixed with spent halogenated solvents (Methylene Chloride, etc.), the entire mixture is regulated under codes F001/F002 .[1][6]

Reference List:

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-chloro-2-oxo-2-phenylethyl)benzamide
Reactant of Route 2
N-(1-chloro-2-oxo-2-phenylethyl)benzamide
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